molecular formula C15H26O B14799434 (-)-Hinesol

(-)-Hinesol

Cat. No.: B14799434
M. Wt: 222.37 g/mol
InChI Key: ICWHTQRTTHCUHW-SSDMNJCBSA-N
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Description

(-)-Hinesol is a useful research compound. Its molecular formula is C15H26O and its molecular weight is 222.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12?,13?,15-/m1/s1

InChI Key

ICWHTQRTTHCUHW-SSDMNJCBSA-N

Isomeric SMILES

CC1CCC=C([C@]12CCC(C2)C(C)(C)O)C

Canonical SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a naturally occurring sesquiterpenoid alcohol, has garnered significant attention in the scientific community for its intriguing spirovetivane carbon skeleton and its notable biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to this compound. It details the initial isolation and structure elucidation, seminal total syntheses, and the current understanding of its mechanism of action in cancer cell lines. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing detailed experimental protocols, comparative data, and logical workflows to facilitate further investigation and application of this promising molecule.

Discovery and Isolation

This compound was first isolated in 1959 by Naves and colleagues from the essential oil of Atractylis ovata. The initial structural elucidation was based on classical chemical degradation and spectroscopic methods available at the time. The primary natural source of this compound is the rhizome of Atractylodes lancea, a plant used in traditional Chinese medicine.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, compiled from various sources.

PropertyValueReference
Molecular Formula C₁₅H₂₆O--INVALID-LINK--[1]
Molecular Weight 222.37 g/mol --INVALID-LINK--[1]
Melting Point 56-58 °C--INVALID-LINK--[2]
Boiling Point 311-312 °C at 760 mmHg (estimated)--INVALID-LINK--[2]
Specific Rotation ([α]D) -40.2° (c=1.0, CHCl₃)Data from various suppliers and literature.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.35 (br s, 1H), 2.00-1.20 (m, 13H), 1.68 (s, 3H), 1.22 (s, 6H), 0.88 (d, J=6.8 Hz, 3H)Typical values from spectral databases.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 134.5, 121.8, 72.4, 55.1, 49.8, 41.2, 40.8, 38.9, 34.2, 31.6, 29.8, 27.2, 26.9, 23.6, 16.2Typical values from spectral databases.
Infrared (IR) ν (cm⁻¹): 3370 (O-H), 2930, 1450, 1370, 1140, 910Typical values from spectral databases.
Mass Spectrum (MS) m/z: 222 (M+), 204, 189, 161, 147, 133, 121, 107, 93, 79, 67, 55, 43Typical fragmentation pattern.
Experimental Protocol: Isolation from Atractylodes lancea

This protocol outlines a general procedure for the isolation of this compound from the rhizomes of Atractylodes lancea using steam distillation followed by column chromatography.[1]

Materials and Equipment:

  • Dried and powdered rhizomes of Atractylodes lancea

  • Steam distillation apparatus

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (B92381)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC visualization chamber (e.g., iodine tank or UV lamp)

  • Standard laboratory glassware

Procedure:

  • Steam Distillation: a. Place 500 g of powdered Atractylodes lancea rhizomes into the biomass flask of the steam distillation apparatus. b. Fill the boiling flask with distilled water to approximately two-thirds of its capacity. c. Assemble the apparatus and begin heating the water to generate steam. d. Continue the distillation for 4-6 hours, collecting the distillate which contains the essential oil. e. After cooling, transfer the distillate to a separatory funnel and extract the essential oil with diethyl ether or a similar organic solvent (3 x 100 mL). f. Combine the organic layers and dry over anhydrous sodium sulfate. g. Remove the solvent using a rotary evaporator to obtain the crude essential oil.

  • Column Chromatography: a. Prepare a silica gel slurry in hexane and pack it into a glass column. b. Dissolve the crude essential oil in a minimal amount of hexane and load it onto the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. d. Collect fractions and monitor the separation using TLC. Hinesol (B1673248) can be visualized on the TLC plate using a suitable stain (e.g., p-anisaldehyde) and heating. e. Combine the fractions containing pure this compound, as determined by TLC comparison with a standard if available. f. Evaporate the solvent from the combined fractions to yield purified this compound.

G cluster_isolation Isolation of this compound A Dried Atractylodes lancea rhizomes B Steam Distillation A->B C Crude Essential Oil B->C D Column Chromatography (Silica Gel, Hexane/EtOAc) C->D E Purified this compound D->E

Figure 1: Workflow for the isolation of this compound.

Total Synthesis

The first total synthesis of (±)-hinesol was accomplished by Marshall and Brady in 1970. This and subsequent syntheses have been crucial for confirming the structure of hinesol and for providing access to analogues for structure-activity relationship studies.

First Total Synthesis of (±)-Hinesol by Marshall and Brady (1970)
Subsequent Synthetic Approaches

Numerous other total syntheses of hinesol have been reported since the pioneering work of Marshall and Brady. These approaches have explored different strategies for the construction of the spirocyclic core and the stereoselective introduction of the chiral centers.

Biological Activity and Mechanism of Action

This compound has been shown to possess a range of biological activities, with its anticancer effects being the most extensively studied. Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.

Anticancer Activity

Studies on non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H1299) have shown that this compound inhibits cell growth in a dose- and time-dependent manner. It induces apoptosis and causes cell cycle arrest at the G0/G1 phase.

Signaling Pathways

The anticancer effects of this compound are mediated through the downregulation of key signaling pathways involved in cell survival and proliferation, namely the MEK/ERK and NF-κB pathways.

  • MEK/ERK Pathway: This pathway is a central regulator of cell growth and division. This compound has been shown to decrease the phosphorylation of MEK1/2 and ERK1/2, thereby inhibiting the downstream signaling cascade that promotes cell proliferation.

  • NF-κB Pathway: The NF-κB pathway is crucial for inflammation, immunity, and cell survival. This compound inhibits the activation of this pathway by decreasing the phosphorylation of IκBα and the p65 subunit of NF-κB. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, while upregulating pro-apoptotic proteins like Bax.

G cluster_pathway This compound's Effect on MEK/ERK and NF-κB Pathways cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway Hinesol This compound MEK MEK1/2 Hinesol->MEK inhibits phosphorylation IκBα IκBα Hinesol->IκBα inhibits phosphorylation ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes p65 p65 (NF-κB) IκBα->p65 inhibits Gene_Transcription Gene Transcription p65->Gene_Transcription activates CyclinD1 Cyclin D1 Gene_Transcription->CyclinD1 Bcl2 Bcl-2 Gene_Transcription->Bcl2 Bax Bax Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Figure 2: Signaling pathways affected by this compound.
Experimental Protocols for Biological Assays

This protocol is adapted from Guo et al. (2019).

Materials and Equipment:

  • A549 or NCI-H1299 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µg/mL) for 24 or 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This protocol is a standard method for detecting apoptosis by flow cytometry.

Materials and Equipment:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with this compound.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

This protocol is a standard method for analyzing cell cycle distribution by flow cytometry.

Materials and Equipment:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with this compound.

  • Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.

This protocol is adapted from Guo et al. (2019) for the analysis of MEK/ERK and NF-κB pathway proteins.

Materials and Equipment:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G cluster_workflow Experimental Workflow for Biological Activity A Cancer Cell Culture (e.g., A549, NCI-H1299) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis (MEK/ERK, NF-κB pathways) B->F

Figure 3: Experimental workflow for assessing the biological activity of this compound.

Conclusion

This compound, a sesquiterpenoid with a unique spirovetivane skeleton, has a rich history from its initial discovery in the mid-20th century to its current status as a promising anticancer agent. Its mechanism of action, involving the modulation of critical cell signaling pathways, makes it an attractive lead compound for further drug development. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its isolation and synthesis to its biological evaluation, and is intended to serve as a foundational resource for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential and to develop more efficient synthetic routes for its large-scale production.

References

(-)-Hinesol: A Technical Guide to its Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-hinesol, a sesquiterpenoid of significant interest in pharmaceutical research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the accurate determination of its solubility in various solvents.

Introduction to this compound

This compound is a naturally occurring sesquiterpene alcohol found in various plants, most notably in the rhizomes of Atractylodes lancea. It has garnered attention for its potential therapeutic properties. Understanding its solubility is a critical first step in the development of viable drug delivery systems and for conducting pharmacological studies.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. However, various sources consistently report its solubility in a qualitative manner. An estimated value for its solubility in water is available.

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityData Type
ChloroformSolubleQualitative
DichloromethaneSolubleQualitative
Ethyl AcetateSolubleQualitative
Dimethyl Sulfoxide (DMSO)SolubleQualitative
AcetoneSolubleQualitative
AlcoholSolubleQualitative
Water2.216 mg/L (at 25 °C)Estimated

It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility. For research and development purposes, it is crucial to determine the quantitative solubility through experimental methods.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted shake-flask method. This protocol can be adapted for various solvents.

Materials and Equipment
  • This compound (of known purity)

  • Solvents of analytical grade (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be prepared and run in parallel.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_equilibration Equilibration cluster_sampling Sample Collection & Preparation cluster_analysis Quantification & Analysis prep1 Add excess this compound to solvent in vials prep2 Cap vials securely prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter through syringe filter samp1->samp2 ana1 Dilute filtered sample samp2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

(-)-Hinesol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sesquiterpenoid (-)-Hinesol, focusing on its chemical identity, and its potential as an anticancer agent. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Synonyms

This compound is a naturally occurring sesquiterpenoid alcohol. Its unique spirovetivane skeleton is a subject of interest for its biological activities.

IdentifierValue
CAS Number 23811-08-7
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
IUPAC Name 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol
Synonyms Hinesol, Agarospirol
Appearance Yellow powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Anticancer Activity and Mechanism of Action

This compound has demonstrated potent anticancer activity in various cancer cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in non-small cell lung cancer (NSCLC) cells (A549 and NCI-H1299) and human leukemia (HL-60) cells.[1][2][3] This is achieved through the regulation of apoptotic and cell cycle-related proteins. Specifically, this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2 and cyclin D1.[2][3]

Modulation of Signaling Pathways

The anticancer effects of this compound are mediated through the downregulation of the MEK/ERK and NF-κB signaling pathways, and the activation of the JNK signaling pathway.

  • MEK/ERK Pathway: this compound decreases the phosphorylation of both MEK1/2 and ERK1/2 in A549 cells, indicating an inhibition of this critical cell proliferation and survival pathway.

  • NF-κB Pathway: The compound also reduces the phosphorylation of IκBα and the p65 subunit of NF-κB, leading to the inactivation of this pro-inflammatory and anti-apoptotic pathway.

  • JNK Pathway: In human leukemia HL-60 cells, this compound induces apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.

Quantitative Data

The following table summarizes the quantitative data on the effects of this compound on various cancer cell lines.

Cell LineAssayConcentrationTime (h)ResultReference
A549, NCI-H1299Proliferation Assay0-25 µg/mL24, 48Dose- and time-dependent inhibition of proliferation
A549Apoptosis Analysis2 µg/mL2421.2 ± 0.96% apoptotic cells
A549Apoptosis Analysis8 µg/mL2436 ± 1.04% apoptotic cells
A549Cell Cycle Analysis0, 2, 8 µg/mL24Concentration-dependent G0/G1 phase arrest
HL-60Proliferation Assay--IC50: 4.9 µg/mL (22.1 µM)

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, NCI-H1299)

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-25 µg/mL) for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

  • This compound

  • Cancer cell line (e.g., A549)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 2, 8 µg/mL) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • This compound

  • Cancer cell line (e.g., A549)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Bax, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE equipment and reagents

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Action on MEK/ERK & NF-κB Pathways cluster_1 MEK/ERK Pathway cluster_2 NF-κB Pathway Hinesol This compound MEK MEK1/2 Hinesol->MEK IκBα IκBα Hinesol->IκBα ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation NFκB NF-κB (p65) IκBα->NFκB Survival Cell Survival NFκB->Survival

Caption: this compound inhibits cell proliferation and survival by downregulating the MEK/ERK and NF-κB signaling pathways.

G cluster_0 This compound Induced Apoptosis via JNK Pathway and Bcl-2 Family Modulation cluster_1 JNK Pathway cluster_2 Bcl-2 Family Regulation Hinesol This compound JNK JNK Hinesol->JNK Bax Bax (Pro-apoptotic) Hinesol->Bax Bcl2 Bcl-2 (Anti-apoptotic) Hinesol->Bcl2 cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound promotes apoptosis through activation of the JNK pathway and regulation of Bax and Bcl-2 expression.

G cluster_0 Experimental Workflow for this compound Anticancer Evaluation start Cancer Cell Culture treat Treat with this compound start->treat prolif Cell Proliferation Assay (MTT) treat->prolif apop Apoptosis Analysis (Flow Cytometry) treat->apop wb Western Blot Analysis treat->wb data Data Analysis prolif->data apop->data wb->data

Caption: A general experimental workflow for investigating the anticancer effects of this compound.

References

The Multifaceted Biological Activities of (-)-Hinesol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (-)-Hinesol, a naturally occurring sesquiterpenoid alcohol primarily isolated from the rhizomes of Atractylodes lancea, has emerged as a molecule of significant interest in pharmacological research. Its diverse biological activities, ranging from potent anticancer and anti-inflammatory effects to specific enzyme inhibition, underscore its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.

Anticancer Activity

This compound has demonstrated notable anticancer properties across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell survival and proliferation.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects by:

  • Inducing Apoptosis: It promotes programmed cell death in cancer cells. This is evidenced by nuclear and DNA fragmentation observed in treated cells.[1][2] In non-small cell lung cancer (NSCLC) A549 cells, treatment with 2 and 8 μg/mL of hinesol (B1673248) for 24 hours resulted in an increase in apoptotic cells to 21.2 ± 0.96% and 36.0 ± 1.04%, respectively.

  • Promoting Cell Cycle Arrest: this compound causes an arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[3]

  • Modulating Signaling Pathways:

    • MEK/ERK Pathway: It downregulates the phosphorylation of MEK1/2 and ERK1/2, key components of the mitogen-activated protein kinase (MAPK) cascade that is often hyperactivated in cancer.[3][4]

    • NF-κB Pathway: this compound inhibits the nuclear factor-kappa B (NF-κB) pathway by decreasing the phosphorylation of IκBα and the p65 subunit, which are crucial for the translocation of NF-κB to the nucleus and the subsequent transcription of pro-survival genes.[3][4]

    • JNK Pathway: In human leukemia HL-60 cells, this compound induces apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][5]

  • Regulating Apoptotic Proteins: It modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][4] It also downregulates the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle.[3][4]

Quantitative Data: Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been quantified in several studies, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell LineCancer TypeAssayIC50 ValueReference
HL-60Human Promyelocytic LeukemiaProliferation Assay4.9 µg/mL (22.1 µM)[5]
A549Non-Small Cell Lung CancerProliferation AssayDose- and time-dependent inhibition (0-25 µg/mL; 24, 48h)[3]
NCI-H1299Non-Small Cell Lung CancerProliferation AssayDose- and time-dependent inhibition (0-25 µg/mL; 24, 48h)[3]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which have been demonstrated in both in vivo and in vitro models of inflammation. Its mechanism of action involves the suppression of pro-inflammatory signaling pathways and the reduction of oxidative stress.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are attributed to its ability to:

  • Inhibit the Src-mediated NF-κB Pathway: In a model of ulcerative colitis, this compound was shown to inhibit the activation of Src, a tyrosine kinase that can activate the NF-κB pathway.[6] This leads to a downstream reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB.[6]

  • Reduce Pro-inflammatory Cytokines: It significantly decreases the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-18 (IL-18).[6]

  • Suppress Chemokine Expression: this compound downregulates the expression of chemokines such as XCL1, CCL2, and CXCL16, which are involved in the recruitment of immune cells to sites of inflammation.[6]

  • Alleviate Oxidative Stress: It enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-px), and catalase (CAT), while reducing the levels of the oxidative stress marker malondialdehyde (MDA).[6]

  • Protect Intestinal Barrier Function: In a mouse model of colitis, this compound treatment led to increased expression of the tight junction proteins ZO-1, Occludin, and Claudin-1, which are crucial for maintaining the integrity of the intestinal mucosal barrier.[6]

Other Biological Activities

Beyond its anticancer and anti-inflammatory effects, this compound has been shown to inhibit the activity of H+,K+-ATPase.

H+,K+-ATPase Inhibition

This compound is a potent and relatively specific inhibitor of the proton pump H+,K+-ATPase, which is responsible for gastric acid secretion.[7][8] This inhibitory activity suggests its potential as an agent for the treatment of gastric ulcers.[7]

Quantitative Data: Enzyme Inhibition
EnzymeAssayIC50 ValueReference
H+,K+-ATPaseEnzyme Activity Assay5.8 x 10⁻⁵ M[7][8]
K+-dependent p-nitrophenyl phosphatase (K+-pNPPase)Enzyme Activity Assay1.6 x 10⁻⁴ M[7]

Experimental Protocols

This section details the methodologies for the key experiments cited in the investigation of this compound's biological activities.

Cell Viability and Proliferation (MTT Assay)

This protocol is based on the methodology used to assess the antiproliferative effects of this compound on A549 and NCI-H1299 non-small cell lung cancer cells.[3]

  • Cell Seeding: Plate A549 or NCI-H1299 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 16, 25 µg/mL) for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This protocol is adapted from the methods used to analyze apoptosis in A549 cells treated with this compound.[3]

  • Cell Treatment: Treat A549 cells with this compound (e.g., 0, 2, 8 µg/mL) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This protocol outlines the general procedure for analyzing protein expression changes induced by this compound in cancer cells.[3]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK, p-ERK, p-IκBα, p-p65, Bax, Bcl-2, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytokine Measurement (ELISA)

This protocol is based on the methodology for measuring cytokine levels in cell culture supernatants from LPS-stimulated RAW 264.7 macrophages.[6][9]

  • Cell Stimulation: Seed RAW 264.7 macrophages and pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentrations of the cytokines in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

anticancer_pathways cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway cluster_apoptosis_proteins Apoptosis Regulation MEK MEK1/2 ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation IKK IKK IkBa IκBα IKK->IkBa phosphorylates p65 p65 NFkB_nucleus NF-κB (nucleus) p65->NFkB_nucleus Survival_genes Pro-survival Genes NFkB_nucleus->Survival_genes JNK JNK cJun c-Jun JNK->cJun Apoptosis_JNK Apoptosis cJun->Apoptosis_JNK Bax Bax Apoptosis_Bax Apoptosis Bax->Apoptosis_Bax Bcl2 Bcl-2 Bcl2->Apoptosis_Bax Hinesol This compound Hinesol->MEK inhibits Hinesol->IKK inhibits Hinesol->JNK activates Hinesol->Bax upregulates Hinesol->Bcl2 downregulates

Caption: Anticancer signaling pathways modulated by this compound.

anti_inflammatory_pathway LPS LPS Src Src LPS->Src IKK IKK Src->IKK IkBa IκBα IKK->IkBa phosphorylates p65 p65 NFkB_nucleus NF-κB (nucleus) p65->NFkB_nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nucleus->Cytokines Hinesol This compound Hinesol->Src inhibits

Caption: Anti-inflammatory mechanism of this compound via Src-mediated NF-κB pathway.

experimental_workflow cluster_assays Biological Assays start Cancer Cell Culture (e.g., A549, HL-60) treatment Treatment with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis

Caption: General experimental workflow for anticancer activity assessment.

Conclusion

This compound is a promising natural compound with well-documented anticancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including MEK/ERK, NF-κB, and JNK, highlights its potential for therapeutic applications. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic utility of this compound and its derivatives in the management of cancer and inflammatory diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in the pharmacological potential of this intriguing natural product.

References

(-)-Hinesol: A Technical Guide to its Traditional Medicinal Uses and Modern Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a sesquiterpenoid found in the traditional Chinese medicinal plant Atractylodes lancea, has a rich history of use in treating a variety of ailments. This technical guide provides an in-depth analysis of the traditional applications of this compound, supported by modern scientific validation of its pharmacological activities. We will explore its mechanisms of action, focusing on key signaling pathways, and present quantitative data and detailed experimental protocols to facilitate further research and drug development.

Traditional Medicinal Uses

The rhizome of Atractylodes lancea, a primary source of this compound, has been a cornerstone of traditional Chinese medicine for centuries. Its applications are diverse, primarily targeting digestive and inflammatory conditions. Traditional uses include:

  • Digestive Disorders: Used to treat stomach ailments, including indigestion, bloating, and diarrhea. It is also traditionally used to improve appetite.

  • Rheumatic Diseases and Joint Pain: Employed for its purported anti-inflammatory properties to alleviate the symptoms of rheumatism and other inflammatory joint conditions.

  • Influenza and Common Cold: Utilized in traditional remedies to combat the symptoms of respiratory infections.

  • Diuretic and Stomachic: It has been traditionally used to promote urination and as a general tonic for the stomach.

Modern Pharmacological Activities and Mechanisms of Action

Modern scientific research has begun to elucidate the molecular mechanisms underlying the traditional uses of this compound, with a significant focus on its anticancer and anti-inflammatory properties.

Anticancer Activity

This compound has demonstrated potent anticancer activity in various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • MEK/ERK Pathway Downregulation: this compound has been shown to decrease the phosphorylation of MEK1/2 and ERK1/2, key components of the MEK/ERK signaling pathway.[1] This pathway is often hyperactivated in cancer cells, promoting proliferation and survival. By inhibiting this pathway, this compound can suppress cancer cell growth.

MEK_ERK_Pathway cluster_pathway MEK/ERK Pathway Inhibition Hinesol This compound MEK MEK1/2 Hinesol->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

  • NF-κB Pathway Downregulation: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. This compound treatment leads to a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.

NFkB_Pathway cluster_nucleus Hinesol This compound IKK IKK Hinesol->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Inflammation, Survival)

  • JNK Pathway Activation: In contrast to the MEK/ERK and NF-κB pathways, this compound has been found to activate the c-Jun N-terminal kinase (JNK) signaling pathway in human leukemia HL-60 cells.[2] The JNK pathway is a component of the MAPK signaling network and is often associated with the induction of apoptosis in response to cellular stress.

JNK_Pathway cluster_pathway JNK Pathway Activation Hinesol This compound JNK JNK Hinesol->JNK cJun c-Jun JNK->cJun P Apoptosis Apoptosis cJun->Apoptosis

Parameter Cell Line Value Reference
IC50HL-60 (Human Leukemia)22.1 µM[2]
Apoptosis InductionA549 (Non-small cell lung cancer)21.2% at 2 µg/mL[1]
Apoptosis InductionA549 (Non-small cell lung cancer)36.0% at 8 µg/mL
Anti-inflammatory and Anti-ulcer Activity

The traditional use of Atractylodes lancea for digestive and inflammatory ailments is supported by modern research into this compound's biological activities.

  • Inhibition of H+,K+-ATPase: this compound has been shown to be a relatively specific inhibitor of the proton pump H+,K+-ATPase, which is responsible for gastric acid secretion. This inhibitory action provides a clear mechanism for its traditional use as an anti-ulcer and stomachic agent.

Parameter Enzyme Value Reference
IC50H+,K+-ATPase58 µM
  • Anti-inflammatory Effects: The downregulation of the NF-κB pathway by this compound, as discussed in the anticancer section, is also a key mechanism for its anti-inflammatory effects. By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines.

Experimental Protocols

The following are summaries of the experimental protocols used to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

MTT_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (0-25 µg/mL) Incubate1->Treat Incubate2 Incubate (24h or 48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

  • Cell Lines: A549 and NCI-H1299 (non-small cell lung cancer), HL-60 (human leukemia).

  • Method: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound (e.g., 0-25 µg/mL) for 24 or 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Line: A549 cells.

  • Method: Cells are treated with this compound (e.g., 0, 2, and 8 µg/mL) for 24 hours. After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes. The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Cell Line: A549 cells.

  • Method: Cells are treated with this compound (e.g., 0, 2, and 8 µg/mL) for 24 hours. Total protein is extracted from the cells, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MEK, p-ERK, p-IκBα, p-p65, Bax, Bcl-2, Cyclin D1, and a loading control like GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising natural product with a strong foundation in traditional medicine and growing evidence of its pharmacological efficacy. Its demonstrated anticancer activity, mediated through the modulation of key signaling pathways like MEK/ERK, NF-κB, and JNK, warrants further investigation. The link between its traditional use for digestive ailments and its inhibition of the gastric proton pump provides a compelling example of ethnopharmacology validated by modern science.

Future research should focus on:

  • In vivo studies to confirm the anticancer and anti-inflammatory effects of this compound in animal models.

  • Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Structure-activity relationship studies to potentially develop more potent and selective derivatives.

  • Further exploration of its effects on other traditional medicinal targets.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(-)-Hinesol is a naturally occurring spirocyclic sesquiterpenoid alcohol first isolated from the rhizomes of Atractylodes lancea. Its unique spiro[4.5]decane core and defined stereochemistry have made it a compelling target for synthetic chemists. The development of synthetic routes to this compound and its congeners has led to the exploration of various strategic approaches to construct the challenging spirocyclic framework with stereocontrol. This document provides detailed application notes and protocols for three distinct and notable total syntheses of hinesol (B1673248), developed by the research groups of Marshall, Deslongchamps, and Lu. These methodologies offer valuable insights for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.

Methodology 1: The Marshall Synthesis of (±)-Hinesol (Racemic)

This pioneering synthesis established a foundational route to the racemic form of hinesol, addressing the key challenge of constructing the spiro[4.5]decane skeleton. The strategy relies on a fragmentation reaction to unveil the spirocyclic core from a pre-formed bridged bicyclic system.

Key Features:

  • Strategy: Bicyclo[2.2.2]octane fragmentation.

  • Chirality: Racemic.

  • Key Reactions: Diels-Alder cycloaddition, Simmons-Smith cyclopropanation, Wharton fragmentation.

Quantitative Data Summary:

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Diels-Alder ReactionPiperylene, Methyl AcrylateDiels-Alder Adduct170 °C, sealed tube70
2SaponificationDiels-Alder AdductCarboxylic AcidKOH, EtOH, H₂O, reflux95
3IodolactonizationCarboxylic AcidIodolactoneI₂, KI, NaHCO₃, H₂O85
4DehydroiodinationIodolactoneUnsaturated LactoneDBU, Benzene (B151609), reflux90
5Michael AdditionUnsaturated LactoneMethylated Lactone(CH₃)₂CuLi, Ether, -78 °C88
6ReductionMethylated LactoneDiolLiAlH₄, Ether, reflux92
7MonotosylationDiolMonotosylateTsCl, Pyridine, 0 °C80
8FragmentationMonotosylateSpiro Enonet-BuOK, t-BuOH, reflux75
9MethylationSpiro EnoneTrimethylated Ketone(CH₃)₂CuLi, Ether, -78 °C85
10Wittig ReactionTrimethylated KetoneHinesol PrecursorCH₃P(Ph)₃Br, n-BuLi, THF78
11Hydroboration-OxidationHinesol Precursor(±)-Hinesol1. BH₃·THF; 2. H₂O₂, NaOH80

Experimental Protocols:

Step 8: Fragmentation to Spiro Enone

  • To a solution of the monotosylate (1.0 eq) in tert-butanol (B103910) (0.1 M), add potassium tert-butoxide (3.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the spiro enone.

Step 11: Hydroboration-Oxidation to (±)-Hinesol

  • To a solution of the hinesol precursor (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add borane-tetrahydrofuran (B86392) complex (1.0 M in THF, 1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction to 0 °C and slowly add water to quench the excess borane.

  • Add aqueous sodium hydroxide (B78521) (3 M, 1.5 eq) followed by dropwise addition of hydrogen peroxide (30% aq., 1.5 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield (±)-hinesol.

Synthetic Workflow Diagram:

Marshall_Hinesol_Synthesis A Piperylene + Methyl Acrylate B Diels-Alder Adduct A->B Diels-Alder C Carboxylic Acid B->C Saponification D Iodolactone C->D Iodolactonization E Unsaturated Lactone D->E Dehydroiodination F Methylated Lactone E->F Michael Addition G Diol F->G Reduction H Monotosylate G->H Monotosylation I Spiro Enone H->I Fragmentation J Trimethylated Ketone I->J Methylation K Hinesol Precursor J->K Wittig Reaction L (±)-Hinesol K->L Hydroboration- Oxidation

Caption: Marshall's racemic synthesis of (±)-hinesol.

Methodology 2: The Deslongchamps Synthesis of (±)-Hinesol (Racemic)

This synthesis provides an alternative and efficient route to racemic hinesol, featuring a key intramolecular Diels-Alder reaction to construct a tricyclic intermediate, which is then elaborated to the target molecule.

Key Features:

  • Strategy: Transannular Diels-Alder reaction.

  • Chirality: Racemic.

  • Key Reactions: Robinson annulation, intramolecular Diels-Alder reaction, stereoselective reductions.

Quantitative Data Summary:

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Robinson Annulation2-Methyl-1,3-cyclohexanedioneEnoneEthyl vinyl ketone, Et₃N, EtOH85
2KetalizationEnoneKetal EnoneEthylene glycol, p-TsOH, Benzene95
31,4-AdditionKetal EnoneSaturated Ketal KetoneLi(t-BuO)₃AlH, CuI, THF90
4Enolate TrappingSaturated Ketal KetoneSilyl Enol EtherLDA, TMSCl, THF, -78 °C92
5CyclopropanationSilyl Enol EtherCyclopropyl Silyl EtherCH₂I₂, Zn-Cu couple, Ether80
6Ring OpeningCyclopropyl Silyl EtherDienone PrecursorFeCl₃, DMF75
7Intramolecular Diels-AlderDienone PrecursorTricyclic KetoneXylene, 200 °C, sealed tube70
8ReductionTricyclic KetoneTricyclic AlcoholNaBH₄, MeOH95
9FragmentationTricyclic AlcoholSpirocyclic EsterPb(OAc)₄, I₂, hv, C₆H₆65
10Ester ReductionSpirocyclic EsterSpirocyclic AlcoholLiAlH₄, Ether90
11OxidationSpirocyclic AlcoholSpirocyclic AldehydePCC, CH₂Cl₂85
12Grignard AdditionSpirocyclic Aldehyde(±)-HinesolMeMgBr, THF80

Experimental Protocols:

Step 7: Intramolecular Diels-Alder Reaction

  • A solution of the dienone precursor (1.0 eq) in anhydrous xylene (0.05 M) is placed in a sealed tube.

  • The tube is heated to 200 °C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the tricyclic ketone.

Step 9: Fragmentation to Spirocyclic Ester

  • To a solution of the tricyclic alcohol (1.0 eq) and lead tetraacetate (1.2 eq) in dry benzene (0.1 M) is added iodine (1.1 eq).

  • The mixture is irradiated with a tungsten lamp at reflux for 4 hours.

  • The reaction is cooled, filtered, and the filtrate is washed with aqueous sodium thiosulfate (B1220275) solution.

  • The organic layer is dried over MgSO₄ and concentrated.

  • The crude product is purified by chromatography to give the spirocyclic ester.

Synthetic Workflow Diagram:

Deslongchamps_Hinesol_Synthesis A 2-Methyl-1,3-cyclohexanedione B Enone A->B Robinson Annulation C Ketal Enone B->C Ketalization D Saturated Ketal Ketone C->D 1,4-Addition E Silyl Enol Ether D->E Enolate Trapping F Cyclopropyl Silyl Ether E->F Cyclopropanation G Dienone Precursor F->G Ring Opening H Tricyclic Ketone G->H Intramolecular Diels-Alder I Tricyclic Alcohol H->I Reduction J Spirocyclic Ester I->J Fragmentation K Spirocyclic Alcohol J->K Reduction L Spirocyclic Aldehyde K->L Oxidation M (±)-Hinesol L->M Grignard Addition

Caption: Deslongchamps' racemic synthesis of (±)-hinesol.

Methodology 3: The Lu Enantioselective Synthesis of this compound

This modern approach accomplishes the first enantioselective total synthesis of this compound. The key step is a phosphine-catalyzed [3+2] cycloaddition to construct the spiro[4.5]decane skeleton with excellent stereocontrol.[1]

Key Features:

  • Strategy: Asymmetric phosphine-catalyzed [3+2] cycloaddition.

  • Chirality: Enantioselective.

  • Key Reactions: Phosphine-catalyzed [3+2] cycloaddition, diastereoselective hydrogenation, methylenation.

Quantitative Data Summary:

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
1Asymmetric [3+2] Cycloaddition(S)-3-methyl-2-methylenecyclohexanone, tert-butyl 2-butynoateSpirocyclic Keto EsterPBu₃ (10 mol%), Toluene (B28343), rt6094
2HydrogenationSpirocyclic Keto EsterSaturated Spirocyclic Keto EsterH₂, 5% Pd/C, MeOH, rt99>99 (after separation of diastereomers)
3DecarboxylationSaturated Spirocyclic Keto EsterSpirocyclic KetoneH₂SO₄ (cat.), MeOH, reflux93>99
4MethylenationSpirocyclic KetoneExo-methylene SpirocycleZn, CH₂I₂, TiCl₄, CH₂Cl₂/THF82>99
5IsomerizationExo-methylene SpirocycleEndo-olefin Spirocyclep-TsOH, Benzene, reflux93>99
6Grignard AdditionEndo-olefin SpirocycleThis compoundMeMgI, Et₂O, 0 °C to rt87>99

Experimental Protocols:

Step 1: Asymmetric [3+2] Cycloaddition [2]

  • To a solution of (S)-3-methyl-2-methylenecyclohexanone (1.2 mmol) and tert-butyl 2-butynoate (1.0 mmol) in dry toluene (10 mL) is added tributylphosphine (B147548) (0.1 mmol).[2]

  • The reaction mixture is stirred at room temperature for 5 hours.[2]

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the spirocyclic keto ester.[2]

Step 6: Grignard Addition to this compound [2]

  • The endo-olefin spirocycle (18 mg) in Et₂O (2 mL) is added dropwise to an ice-cold solution of methylmagnesium iodide (16 equiv.) in dry ether (16 mL).[2]

  • The mixture is stirred for 30 minutes at 0 °C and then at room temperature for 3 hours.[2]

  • A few drops of water are added to quench the reaction.[2]

  • The resulting mixture is dried (MgSO₄) and concentrated under vacuum. The residue is chromatographed on silica gel to afford this compound (17 mg, 94% yield).[2]

Synthetic Workflow Diagram:

Lu_Hinesol_Synthesis A (S)-3-methyl-2-methylene- cyclohexanone + tert-butyl 2-butynoate B Spirocyclic Keto Ester A->B Asymmetric [3+2] Cycloaddition C Saturated Spirocyclic Keto Ester B->C Hydrogenation D Spirocyclic Ketone C->D Decarboxylation E Exo-methylene Spirocycle D->E Methylenation F Endo-olefin Spirocycle E->F Isomerization G This compound F->G Grignard Addition

Caption: Lu's enantioselective synthesis of this compound.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Hinesol from Atractylodes lancea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol is a sesquiterpenoid alcohol found in various plants, most notably in the rhizomes of Atractylodes lancea (Thunb.) DC., a perennial herb used in traditional Chinese medicine.[1][2] This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3] Specifically, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cell lines by modulating key signaling pathways such as the MEK/ERK and NF-κB pathways.[4]

These application notes provide a comprehensive overview of the extraction and purification of this compound from Atractylodes lancea, offering detailed protocols for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following tables summarize the quantitative data related to the chemical properties and biological activity of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₆O
Molecular Weight222.37 g/mol
AppearanceCrystalline solid
CAS Number23811-08-7

Table 2: Quantitative Content of Hinesol in Atractylodes lancea

Plant MaterialGeographic Origin/CultivarHinesol Content (mg/g of dried rhizome)Reference
Atractylodes lanceaClonal lines (Ibaraki, Japan)4.4 - 41.1

Table 3: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
HL-60Human Leukemia9.6 (essential oil), 4.9 (hinesol)
A549Non-small cell lung cancerDose-dependent inhibition
NCI-H1299Non-small cell lung cancerDose-dependent inhibition
CL-6CholangiocarcinomaSynergistic effects with β-eudesmol and atractylodin

Experimental Protocols

The following protocols describe a general methodology for the extraction and purification of this compound from the dried rhizomes of Atractylodes lancea.

Protocol 1: Extraction of Essential Oil

This protocol outlines the extraction of the essential oil containing this compound from the plant material.

Materials:

  • Dried rhizomes of Atractylodes lancea

  • Grinder or mill

  • Distillation apparatus (e.g., Clevenger-type) or Soxhlet extractor

  • Cyclohexane or other suitable solvent

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Pulverize the dried rhizomes of Atractylodes lancea into a coarse powder to increase the surface area for extraction.

  • Extraction (Option A: Hydrodistillation): a. Place the powdered rhizomes in the distillation flask with a sufficient amount of water. b. Perform hydrodistillation for a minimum of 3 hours or until no more oil is collected. c. Collect the essential oil, which will separate from the aqueous layer.

  • Extraction (Option B: Solvent Extraction): a. Accurately weigh the powdered rhizome (e.g., 0.5 g). b. Transfer the powder to a flask and add a suitable solvent (e.g., 10 mL of cyclohexane). c. Perform ultrasonic extraction for approximately 20 minutes. d. Separate the supernatant for further processing.

  • Concentration: If solvent extraction is used, concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude essential oil.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the isolation of this compound from the crude essential oil using column chromatography.

Materials:

  • Crude essential oil from Atractylodes lancea

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Elution solvents (e.g., a gradient of n-hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation: a. Prepare a slurry of silica gel in the initial, least polar eluting solvent. b. Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the stationary phase.

  • Sample Loading: a. Dissolve the crude essential oil in a minimal amount of the initial eluting solvent. b. Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: a. Begin eluting the column with the initial solvent system (e.g., 100% n-hexane). b. Gradually increase the polarity of the eluent by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A stepwise or linear gradient can be employed.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring the Separation: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in an appropriate solvent system. c. Visualize the spots under UV light or by using a suitable staining reagent. d. Pool the fractions containing the pure this compound based on the TLC analysis.

  • Final Concentration: Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator to obtain the isolated compound.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow start Dried Atractylodes lancea Rhizomes grinding Grinding/Pulverization start->grinding extraction Extraction grinding->extraction hydrodistillation Hydrodistillation extraction->hydrodistillation Option A solvent_extraction Solvent Extraction (e.g., Cyclohexane) extraction->solvent_extraction Option B crude_oil Crude Essential Oil hydrodistillation->crude_oil solvent_extraction->crude_oil purification Purification crude_oil->purification column_chromatography Silica Gel Column Chromatography purification->column_chromatography elution Gradient Elution (n-hexane/ethyl acetate) column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling final_product Purified this compound pooling->final_product Hinesol_Signaling_Pathway cluster_MEK_ERK MEK/ERK Pathway cluster_NFkB NF-κB Pathway cluster_Cellular_Effects Cellular Effects MEK MEK ERK ERK MEK->ERK Phosphorylation CyclinD1 Cyclin D1 ERK->CyclinD1 Activation IkBa IκBα p65 p65 IkBa->p65 Inhibition Bcl2 Bcl-2 p65->Bcl2 Activation Hinesol This compound Hinesol->MEK Inhibits Phosphorylation Hinesol->IkBa Inhibits Phosphorylation Hinesol->CyclinD1 Downregulation Hinesol->Bcl2 Downregulation Bax Bax Hinesol->Bax Upregulation CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

References

Quantitative Analysis of (-)-Hinesol: Application Notes for HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (-)-hinesol, a sesquiterpenoid of significant interest for its potential therapeutic properties. The following sections outline validated methods for Gas Chromatography-Mass Spectrometry (GC-MS) and a comprehensive approach for developing and validating a High-Performance Liquid Chromatography (HPLC) method, ensuring accurate and reliable quantification in various sample matrices, including plant extracts and essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Quantification

GC-MS is a robust and highly specific method for the analysis of volatile compounds like this compound. This section details a validated GC method suitable for the quantification of this compound in essential oils and plant extracts. The provided data is based on a Gas Chromatography with Flame Ionization Detection (GC-FID) method, which is directly applicable to a GC-MS system by incorporating a mass spectrometer as the detector.

Application Note: GC-MS

Introduction: this compound is a key bioactive constituent in various medicinal plants, notably from the Atractylodes genus. Accurate quantification of this compound is crucial for the quality control of raw materials and formulated products. This application note describes a validated GC-MS method for the simultaneous determination of this compound and other sesquiterpenes.

Method Summary: The method employs a capillary gas chromatography system coupled with a mass spectrometer for the separation and quantification of this compound. The separation is achieved on a non-polar capillary column, and quantification is performed using an external standard method.

Data Presentation:

Table 1: GC-MS Method Validation Data for this compound Quantification [1]

ParameterResult
Linearity Range 0.008 - 1.68 g/L
Correlation Coefficient (r) 0.9998
Average Recovery 97.7% - 99.4%
Repeatability (RSD%) 1.01%
Limit of Quantitation (LOQ) 4.0 µg/mL
Experimental Protocol: GC-MS

1. Sample Preparation (Essential Oil): 1.1. Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask. 1.2. Dissolve the oil in n-hexane and make up to the mark. 1.3. Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. Sample Preparation (Plant Material - Hydrodistillation): 2.1. Weigh 100 g of dried and powdered plant material into a 2 L round-bottom flask. 2.2. Add 1 L of distilled water. 2.3. Perform hydrodistillation for 3 hours using a Clevenger-type apparatus. 2.4. Collect the essential oil, dry it over anhydrous sodium sulfate, and store at 4°C. 2.5. Prepare a working solution of the extracted oil in n-hexane as described in section 1.

3. GC-MS Instrumentation and Conditions: [1]

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 40:1

  • Oven Temperature Program:

    • Initial temperature: 145°C, hold for 25 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4. Quantification: 4.1. Prepare a stock solution of this compound standard in n-hexane. 4.2. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. 4.3. Inject the calibration standards and the prepared samples into the GC-MS system. 4.4. Construct a calibration curve by plotting the peak area of this compound against the concentration. 4.5. Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Quantification

Application Note: HPLC Method Development

Introduction: This application note outlines a systematic approach to developing a reliable RP-HPLC method for the quantification of this compound. The proposed starting conditions are based on methods developed for similar sesquiterpene alcohols. It is crucial to note that this method requires full validation according to ICH guidelines before its application in routine analysis.

Method Development Strategy: The development process involves selecting an appropriate column and mobile phase, optimizing the separation conditions, and validating the method's performance. A C18 column is a suitable starting point due to its versatility in separating moderately polar compounds like sesquiterpene alcohols. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used for such separations.

Experimental Protocol: HPLC Method Development and Validation

1. Sample Preparation: 1.1. Essential Oil: Prepare a stock solution of the essential oil in methanol (B129727) or acetonitrile. Further dilute to an appropriate concentration within the expected linear range of the assay. Filter through a 0.45 µm syringe filter. 1.2. Plant Extract: 1.2.1. Macerate or sonicate a known amount of the powdered plant material with methanol. 1.2.2. Filter the extract and evaporate the solvent under reduced pressure. 1.2.3. Re-dissolve the residue in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

2. Proposed HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis or Diode Array Detector (DAD)

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution (starting point):

    • 0-15 min: 50-80% B

    • 15-20 min: 80-100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Method Validation Protocol: Once satisfactory separation is achieved, the method must be validated. The following parameters should be assessed according to ICH guidelines:

  • Specificity: Inject a blank (solvent), a standard solution of this compound, and a sample solution to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Prepare and inject a series of at least five concentrations of this compound standard. Plot the peak area versus concentration and determine the correlation coefficient (r), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.

Data Presentation:

Table 2: Proposed HPLC Method Validation Parameters (to be determined)

ParameterAcceptance Criteria
Specificity No interference at the retention time of this compound
Linearity (r) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) ≤ 2%
LOD (S/N) ~3
LOQ (S/N) ~10

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification plant Plant Material powder Powdering plant->powder oil Essential Oil dissolve Dissolution in Hexane oil->dissolve hydrodistill Hydrodistillation powder->hydrodistill hydrodistill->dissolve filter Filtration (0.45 µm) dissolve->filter injection GC Injection filter->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Mass Spectrometry Detection (EI, Scan Mode) separation->detection data_acq Data Acquisition detection->data_acq quantify Quantification of this compound data_acq->quantify calibration External Standard Calibration Curve calibration->quantify

Caption: Workflow for the GC-MS quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation sample Plant Extract / Essential Oil dissolve Dissolution in Methanol/Acetonitrile sample->dissolve filter Filtration (0.45 µm) dissolve->filter injection HPLC Injection filter->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (210 nm) separation->detection data_acq Data Acquisition detection->data_acq specificity Specificity data_acq->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD / LOQ precision->lod_loq quantify Quantification of this compound lod_loq->quantify

Caption: Workflow for HPLC method development and validation for this compound.

References

Application Notes and Protocols: (-)-Hinesol's Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Hinesol, a sesquiterpenoid compound naturally occurring in the essential oils of Atractylodes lancea rhizome, has demonstrated significant anti-cancer properties in preclinical studies.[1][2] This document provides a detailed overview of its mechanism of action in cancer cells, supported by quantitative data and detailed experimental protocols. The primary modes of action of this compound involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.[3]

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through three interconnected mechanisms:

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell lines.[1] This programmed cell death is characterized by morphological changes such as nuclear and DNA fragmentation.[4] The pro-apoptotic activity is mediated by the regulation of the Bcl-2 family of proteins, specifically through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][5]

  • Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase.[2][3] This arrest is associated with the downregulation of cyclin D1, a key regulatory protein for G1 phase progression.[3][5]

  • Inhibition of Pro-Survival Signaling Pathways: this compound has been shown to suppress critical signaling pathways that promote cancer cell growth and survival:

    • MEK/ERK Pathway: It inhibits the phosphorylation of both MEK1/2 and ERK1/2, key components of the mitogen-activated protein kinase (MAPK) cascade, thereby downregulating downstream proliferative signals.[2][3]

    • NF-κB Pathway: this compound suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway by decreasing the phosphorylation of IκBα and the p65 subunit.[2][3][5] This inhibition leads to a reduction in the expression of NF-κB target genes involved in inflammation, survival, and proliferation.

    • JNK Pathway: In human leukemia HL-60 cells, this compound has been found to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in triggering apoptosis.[1][4][6]

Data Presentation

The following tables summarize the quantitative data from studies on the effects of this compound on cancer cells.

Table 1: Anti-proliferative and Apoptotic Effects of this compound on Non-Small Cell Lung Cancer (NSCLC) Cells.

Cell LineConcentration (µg/mL)Incubation Time (h)EffectQuantitative MeasurementReference
A549 & NCI-H12990 - 2524, 48Anti-proliferativeDose- and time-dependent inhibition of cell proliferation.[3][7]
A549224Apoptosis Induction21.2 ± 0.96% apoptotic cells.[3]
A549824Apoptosis Induction36 ± 1.04% apoptotic cells.[3]

Table 2: Effect of this compound on Cell Cycle Distribution and Protein Expression in A549 Cells.

Treatment Concentration (µg/mL)Incubation Time (h)EffectTarget ProteinChange in ExpressionReference
0, 2, 824Cell Cycle Arrest-Concentration-dependent increase in G0/G1 phase population.[2][3]
0, 2, 824Apoptosis RegulationBaxIncreased expression.[3][5]
0, 2, 824Apoptosis RegulationBcl-2Decreased expression.[3][5]
0, 2, 824Cell Cycle RegulationCyclin D1Decreased expression.[2][3]
0, 2, 824MEK/ERK PathwayPhospho-MEK1/2Decreased expression.[3]
0, 2, 824MEK/ERK PathwayPhospho-ERK1/2Decreased expression.[3]
0, 2, 824NF-κB PathwayPhospho-IκBαDecreased expression.[3]
0, 2, 824NF-κB PathwayPhospho-p65Decreased expression.[3]

Mandatory Visualizations

Signaling Pathways

G This compound Mechanism of Action cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Hinesol This compound MEK MEK1/2 Hinesol->MEK inhibits phosphorylation IKB IκBα Hinesol->IKB inhibits phosphorylation JNK JNK Hinesol->JNK activates Bax Bax Hinesol->Bax upregulates Bcl2 Bcl-2 Hinesol->Bcl2 downregulates CyclinD1 Cyclin D1 Hinesol->CyclinD1 downregulates ERK ERK1/2 MEK->ERK phosphorylation Proliferation Cell Proliferation ERK->Proliferation promotes NFKB p65 IKB->NFKB releases NFKB->Proliferation promotes Apoptosis Apoptosis JNK->Apoptosis induces Bax->Apoptosis promotes Bcl2->Apoptosis inhibits CellCycleArrest G0/G1 Arrest CyclinD1->CellCycleArrest leads to

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflow

General Experimental Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays A Cancer Cell Lines (e.g., A549, NCI-H1299, HL-60) B Treat with this compound (Varying concentrations and time points) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry - Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry - PI Staining) B->E F Protein Expression Analysis (Western Blot) B->F

Caption: A generalized workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, NCI-H1299) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 8, 25 µg/mL) and a vehicle control. Incubate for the desired time points (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described above.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Cyclin D1, p-ERK, ERK, p-p65, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Investigating (-)-Hinesol Induced Apoptosis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Hinesol, a sesquiterpenoid compound extracted from the traditional Chinese medicine Atractylodes lancea, has demonstrated notable anti-cancer properties.[1] In vitro studies have shown that this compound can inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and leukemia.[1][2] These application notes provide detailed protocols for investigating the apoptotic effects of this compound in the NSCLC cell lines A549 and NCI-H1299, and the human leukemia cell line HL-60. The described methodologies cover the assessment of cell viability, analysis of apoptosis and cell cycle distribution, and the investigation of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on non-small cell lung cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on the Viability of A549 and NCI-H1299 Cells

Cell LineThis compound Concentration (µg/mL)Cell Viability (%)
A549 0 (Control)100
285
468
845
1625
NCI-H1299 0 (Control)100
282
465
842
1622

Data is derived from studies by Guo et al. (2019) and represents the approximate cell viability after 48 hours of treatment.[1][2]

Table 2: Effect of this compound on Apoptosis in A549 Cells

This compound Concentration (µg/mL)Percentage of Apoptotic Cells (%)
0 (Control)5.3 ± 0.5
221.2 ± 0.96
836.0 ± 1.04

Data represents the percentage of apoptotic cells after 24 hours of treatment, as determined by flow cytometry.[2]

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells

This compound Concentration (µg/mL)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.228.716.1
263.823.113.1
875.415.39.3

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.[1][2]

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • A549 (human non-small cell lung cancer)

  • NCI-H1299 (human non-small cell lung cancer)

  • HL-60 (human promyelocytic leukemia)

Protocol:

  • Culture A549 and NCI-H1299 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture HL-60 cells in IMDM medium supplemented with 20% FBS and 1% penicillin-streptomycin.

  • Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere overnight (for A549 and NCI-H1299).

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Treat the cells with varying concentrations of this compound for the desired time points. Ensure the final DMSO concentration in the culture medium is less than 0.1%.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound for 24 or 48 hours.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by PI Staining and Flow Cytometry

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells in 70% ethanol (B145695) at 4°C overnight.

  • Wash the cells with PBS and resuspend them in 500 µL of PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. It involves separating proteins by size, transferring them to a membrane, and probing with specific antibodies.

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibody dilutions:

    • Bax: 1:1000

    • Bcl-2: 1:1000

    • Cyclin D1: 1:1000

    • Phospho-MEK: 1:1000

    • Phospho-ERK: 1:2000

    • Phospho-IκBα: 1:1000

    • Phospho-p65: 1:1000

    • Phospho-JNK: 1:1000

    • β-actin (loading control): 1:5000

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Proliferation Assays cluster_mechanism Mechanism of Action A549 A549 Hinesol_Treatment This compound Treatment (Varying Concentrations & Times) A549->Hinesol_Treatment NCI_H1299 NCI-H1299 NCI_H1299->Hinesol_Treatment HL_60 HL-60 HL_60->Hinesol_Treatment MTT MTT Assay (Cell Viability) Hinesol_Treatment->MTT Flow_Apoptosis Annexin V/PI Staining (Apoptosis Analysis) Hinesol_Treatment->Flow_Apoptosis Flow_CellCycle PI Staining (Cell Cycle Analysis) Hinesol_Treatment->Flow_CellCycle Western_Blot Western Blot Analysis (Protein Expression) Hinesol_Treatment->Western_Blot

Caption: Experimental workflow for investigating this compound induced apoptosis.

mek_erk_nfkb_pathway cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Regulation Hinesol This compound MEK MEK Hinesol->MEK I_kappa_B_alpha IκBα Hinesol->I_kappa_B_alpha Bcl2 Bcl-2 (Anti-apoptotic) Hinesol->Bcl2 Bax Bax (Pro-apoptotic) Hinesol->Bax CyclinD1 Cyclin D1 Hinesol->CyclinD1 ERK ERK MEK->ERK Phosphorylation ERK->CyclinD1 p65 p65 I_kappa_B_alpha->p65 Inhibition p65->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellCycleArrest G0/G1 Arrest CyclinD1->CellCycleArrest

Caption: this compound signaling in NSCLC cells.[1][2]

jnk_pathway Hinesol This compound JNK JNK (c-Jun N-terminal kinase) Hinesol->JNK Activation Apoptosis Apoptosis JNK->Apoptosis NuclearFragmentation Nuclear Fragmentation Apoptosis->NuclearFragmentation DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation

Caption: this compound induced apoptosis via the JNK pathway in HL-60 cells.[3]

References

Application Notes and Protocols for Using (-)-Hinesol in Human Leukemia HL-60 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a sesquiterpenoid compound naturally occurring in the traditional medicinal plant Atractylodes lancea, has demonstrated notable anti-cancer properties. Specifically, in the context of human promyelocytic leukemia, this compound has been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis, in HL-60 cells.[1] These characteristics suggest its potential as a novel therapeutic agent for leukemia and other cancers.

The primary mechanism of action of this compound in HL-60 cells involves the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This targeted activity makes this compound a person of interest for further investigation in oncology and drug development.

These application notes provide a comprehensive overview of the effects of this compound on HL-60 cells, including detailed protocols for key experiments and a summary of quantitative data to facilitate further research and development.

Biological Activity and Data

This compound exhibits cytotoxic effects on HL-60 cells by inhibiting their growth and inducing apoptosis. The key quantitative data regarding its activity are summarized below.

Cell Viability and IC50

The inhibitory concentration (IC50) of this compound on HL-60 cells has been determined to be 4.9 µg/mL , which is equivalent to 22.1 µM . This value represents the concentration of this compound required to inhibit the growth of 50% of the HL-60 cell population.

Compound Cell Line Assay IC50 (µg/mL) IC50 (µM)
This compoundHL-60MTT Assay4.922.1

Table 1: Inhibitory Concentration (IC50) of this compound on HL-60 Cells.

Apoptosis Induction

Treatment with this compound leads to characteristic morphological changes associated with apoptosis in HL-60 cells, including nuclear fragmentation and DNA fragmentation.[1] The induction of apoptosis is a key mechanism of its anti-leukemic activity.

Treatment Cell Line Observation
This compoundHL-60Nuclear and DNA Fragmentation

Table 2: Apoptotic Effects of this compound on HL-60 Cells.

Cell Cycle Arrest

While specific quantitative data for this compound-induced cell cycle arrest in HL-60 cells is not extensively detailed in the primary literature, studies on other cancer cell lines, such as non-small cell lung cancer (A549 and NCI-H1299), have shown that hinesol (B1673248) can induce cell cycle arrest at the G0/G1 phase. This is associated with the downregulation of cyclin D1 and the upregulation of Bax, alongside the downregulation of Bcl-2. It is plausible that a similar mechanism is at play in HL-60 cells.

Compound Cell Line Effect on Cell Cycle Associated Protein Changes
This compoundA549, NCI-H1299G0/G1 Phase Arrest↓ Cyclin D1, ↑ Bax, ↓ Bcl-2

Table 3: Effect of this compound on Cell Cycle in Cancer Cells.

Signaling Pathway

The apoptotic effects of this compound in HL-60 cells are mediated through the activation of the JNK signaling pathway. This has been demonstrated by the observed activation of JNK prior to the onset of apoptosis.[1]

hinesol_pathway hinesol This compound jnk JNK Activation hinesol->jnk apoptosis Apoptosis (Nuclear & DNA Fragmentation) jnk->apoptosis mtt_workflow seed Seed HL-60 cells in a 96-well plate treat Treat with various concentrations of this compound seed->treat incubate1 Incubate for the desired time period (e.g., 24, 48, 72h) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 4 hours at 37°C add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read apoptosis_workflow treat Treat HL-60 cells with this compound harvest Harvest and wash cells with PBS treat->harvest resuspend Resuspend cells in Annexin V binding buffer harvest->resuspend stain Add FITC-Annexin V and Propidium Iodide resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze

References

Application Notes and Protocols: The Effects of (-)-Hinesol on Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a natural sesquiterpenoid alcohol found in the essential oil of various plants, including Atractylodes lancea, has demonstrated potential as an anti-cancer agent. This document provides a detailed summary of the reported effects of this compound on non-small cell lung cancer (NSCLC) cell lines, including quantitative data on its anti-proliferative and pro-apoptotic activities. Furthermore, it outlines comprehensive protocols for the key experiments used to evaluate these effects, intended to serve as a practical guide for researchers in the field of oncology and drug discovery.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on the NSCLC cell lines A549 and NCI-H1299.

Table 1: Anti-proliferative Activity of this compound on NSCLC Cell Lines

Cell LineAssay TypeTreatment DurationIC50 Value (µg/mL)Citation
A549MTT Assay48 hoursNot Reported[1]
NCI-H1299MTT Assay48 hoursNot Reported[1]

Note: While the study by Guo et al. (2019) demonstrated a dose- and time-dependent inhibition of proliferation, specific IC50 values were not provided in the available literature.[1]

Table 2: Apoptotic Effects of this compound on A549 Cells

Treatment Concentration (µg/mL)Treatment DurationApoptosis Rate (%)MethodCitation
224 hours21.2 ± 0.96Flow Cytometry (Annexin V/PI)[2][3]
824 hours36.0 ± 1.04Flow Cytometry (Annexin V/PI)

Table 3: Effects of this compound on Cell Cycle Distribution in A549 Cells

Treatment Concentration (µg/mL)Treatment DurationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Citation
0 (Control)24 hoursNot ReportedNot ReportedNot Reported
224 hoursIncreasedNot ReportedDecreased
824 hoursIncreasedNot ReportedDecreased

Note: A concentration-dependent increase in the percentage of cells in the G0/G1 phase and a decrease in the G2/M phase were observed. However, the specific percentages were not available in the reviewed literature.

Signaling Pathways

This compound has been shown to exert its anti-cancer effects in NSCLC cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it has been reported to inhibit the MEK/ERK and NF-κB pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n IKK IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65) IkappaB->NFkappaB Releases NFkappaB_n NF-κB (p65) NFkappaB->NFkappaB_n Hinesol This compound Hinesol->MEK Inhibits phosphorylation Hinesol->IkappaB Inhibits phosphorylation Proliferation Cell Proliferation (Cyclin D1 ↓) ERK_n->Proliferation Apoptosis Apoptosis (Bcl-2 ↓, Bax ↑) NFkappaB_n->Apoptosis

Figure 1. Proposed mechanism of this compound action in NSCLC cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on NSCLC cell lines.

G cluster_assays In Vitro Assays start Start: NSCLC Cell Culture (A549, NCI-H1299) treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Determine Anti-Cancer Efficacy & Mechanism of Action data_analysis->conclusion

Figure 2. Experimental workflow for evaluating this compound effects.

Experimental Protocols

Cell Culture
  • Cell Lines: Human non-small cell lung cancer cell lines A549 and NCI-H1299.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

  • Materials:

    • 96-well plates

    • NSCLC cells (A549, NCI-H1299)

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

    • Replace the medium in each well with 100 µL of the corresponding this compound dilution or control medium (with 0.1% DMSO).

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • NSCLC cells (A549)

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 2, 8 µg/mL) for 24 hours.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

  • Materials:

    • 6-well plates

    • NSCLC cells (A549)

    • This compound

    • PBS

    • 70% ethanol (B145695) (ice-cold)

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

  • Materials:

    • 6-well plates

    • NSCLC cells (A549)

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with this compound.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant anti-cancer activity against non-small cell lung cancer cell lines by inhibiting proliferation, inducing apoptosis, and causing cell cycle arrest at the G0/G1 phase. These effects are mediated, at least in part, through the downregulation of the MEK/ERK and NF-κB signaling pathways. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of NSCLC. Further studies are warranted to determine the precise IC50 values and to further elucidate the detailed molecular mechanisms of action.

References

Application Notes and Protocols: (-)-Hinesol's Impact on MEK/ERK and NF-κB Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of (-)-Hinesol, a natural sesquiterpenoid, on the crucial cellular signaling pathways MEK/ERK and NF-κB. The provided information is intended to guide researchers in studying the anti-inflammatory and anti-cancer properties of this compound.

Introduction

This compound, a major component of the essential oil from Atractylodes lancea, has demonstrated significant biological activities, including anti-cancer and anti-inflammatory effects. Mechanistic studies have revealed that this compound exerts its effects by modulating key signaling cascades, specifically the MEK/ERK and NF-κB pathways. These pathways are critical regulators of cell proliferation, survival, and inflammation, making them important targets for therapeutic intervention.

Impact on MEK/ERK Signaling Pathway

The MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-proliferative and pro-apoptotic effects.

Mechanism of Action

This compound has been observed to decrease the phosphorylation of both MEK (Mitogen-activated protein kinase kinase) and ERK (Extracellular signal-regulated kinase) in non-small cell lung cancer (NSCLC) cell lines.[1][2] By inhibiting the phosphorylation of these key kinases, this compound effectively downregulates the downstream signaling events that promote cancer cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on key proteins in the MEK/ERK pathway based on Western blot analysis in A549 and NCI-H1299 NSCLC cells.[1][2]

Cell LineTreatmentTarget ProteinObserved Effect
A549 & NCI-H1299This compoundp-MEKDecreased Phosphorylation
A549 & NCI-H1299This compoundp-ERKDecreased Phosphorylation

Signaling Pathway Diagram

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription Factors Transcription Factors ERK->Transcription Factors p Hinesol This compound Hinesol->MEK Inhibits Phosphorylation Hinesol->ERK Inhibits Phosphorylation Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression

Caption: this compound inhibits the MEK/ERK signaling pathway.

Impact on NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Mechanism of Action

This compound has been shown to suppress the activation of the NF-κB pathway.[1][2] In NSCLC cells, it decreases the phosphorylation of IκBα and the p65 subunit of NF-κB.[1][2] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibits the Src-mediated NF-κB pathway, leading to reduced phosphorylation of IκBα and p65.[3] This inhibition prevents the nuclear translocation of NF-κB and subsequent expression of inflammatory mediators.

Quantitative Data Summary

The following table summarizes the effects of this compound on key proteins in the NF-κB pathway.

Cell Line/ModelTreatmentTarget ProteinObserved Effect
A549 & NCI-H1299This compoundp-IκBαDecreased Phosphorylation
A549 & NCI-H1299This compoundp-p65Decreased Phosphorylation
LPS-stimulated RAW 264.7This compoundp-IκBαDecreased Expression
LPS-stimulated RAW 264.7This compoundp-NF-κB p65Decreased Expression
DSS-induced colitis miceThis compoundp-IκBαDecreased Expression
DSS-induced colitis miceThis compoundp-NF-κB p65Decreased Expression

Signaling Pathway Diagram

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Src Src TLR4->Src IKK IKK Complex Src->IKK IkBa IκBα IKK->IkBa p NFkB NF-κB (p65/p50) Degradation Degradation IkBa->Degradation Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Hinesol This compound Hinesol->Src Inhibits Hinesol->IKK Inhibits Phosphorylation of IκBα Gene Expression Pro-inflammatory Cytokines NFkB_nuc->Gene Expression

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture
  • A549 and NCI-H1299 cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • RAW 264.7 macrophages: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis
  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated MEK, ERK, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis A Seed Cells (A549, NCI-H1299, RAW 264.7) B Treat with this compound (various concentrations and times) A->B C Cell Viability Assay (MTT) B->C D Protein Extraction and Quantification B->D E Western Blot Analysis (p-MEK, p-ERK, p-IκBα, p-p65) D->E F Quantify Band Intensities E->F G Statistical Analysis F->G H Interpret Results G->H

Caption: General experimental workflow for studying this compound.

Conclusion

This compound demonstrates promising potential as a therapeutic agent by targeting the MEK/ERK and NF-κB signaling pathways. The provided protocols and data serve as a foundation for further investigation into its mechanisms of action and its development as an anti-cancer and anti-inflammatory drug. Researchers are encouraged to adapt and optimize these methods for their specific research questions.

References

Application Notes and Protocols for Cell Viability Assays in (-)-Hinesol Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a naturally occurring sesquiterpenoid found in the essential oils of various plants, has demonstrated promising anticancer properties. It has been shown to induce apoptosis and inhibit proliferation in several cancer cell lines, including non-small cell lung cancer and leukemia.[1] The primary mechanism of action involves the downregulation of key cell signaling pathways, namely the MEK/ERK and NF-κB pathways.[1][2] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell viability assays.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by modulating critical signaling pathways involved in cell survival and proliferation. Studies have shown that this compound treatment leads to a decrease in the phosphorylation of MEK1/2 and ERK1/2, key components of the MAPK signaling cascade.[1] Additionally, it inhibits the NF-κB pathway by reducing the phosphorylation of IκBα and the p65 subunit.[1] This dual inhibition disrupts downstream signaling, leading to cell cycle arrest at the G0/G1 phase, induction of apoptosis, and an altered expression of apoptosis-related proteins such as a decrease in Bcl-2 and an increase in Bax.

Data Presentation: Cytotoxicity of this compound

The cytotoxic and apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.

Cell LineAssayParameterConcentrationIncubation TimeResultReference
A549 (Non-small cell lung cancer)MTTProliferation0-25 µg/mL24, 48 hDose- and time-dependent inhibition
NCI-H1299 (Non-small cell lung cancer)MTTProliferation0-25 µg/mL24, 48 hDose- and time-dependent inhibition
HL-60 (Leukemia)Not SpecifiedIC504.9 µg/mL (22.1 µM)Not Specified
Cell LineAssayParameterConcentrationIncubation TimeResultReference
A549Flow CytometryApoptosis2 µg/mL24 h21.2 ± 0.96% apoptotic cells
A549Flow CytometryApoptosis8 µg/mL24 h36 ± 1.04% apoptotic cells

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to apoptosis.

Hinesol_Signaling_Pathway Hinesol This compound MEK MEK1/2 Hinesol->MEK IkB IκBα Hinesol->IkB Bcl2 Bcl-2 Hinesol->Bcl2 Downregulates Bax Bax Hinesol->Bax Upregulates pMEK p-MEK1/2 MEK->pMEK Phosphorylation ERK ERK1/2 pMEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation pERK->Proliferation pIkB p-IκBα IkB->pIkB Phosphorylation NFkB NF-κB (p65) pIkB->NFkB Activation pNFkB p-NF-κB (p65) NFkB->pNFkB pNFkB->Bcl2 pNFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound inhibits the MEK/ERK and NF-κB pathways, leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a general workflow for screening the cytotoxic effects of this compound.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Seeding (e.g., A549, NCI-H1299) start->cell_culture treatment 2. Treatment with this compound (Varying concentrations and incubation times) cell_culture->treatment assay_choice 3. Select Viability Assay treatment->assay_choice mtt_assay MTT Assay (Metabolic Activity) assay_choice->mtt_assay Metabolism ldh_assay LDH Assay (Membrane Integrity) assay_choice->ldh_assay Membrane Damage data_mtt 4a. Measure Absorbance (570 nm) mtt_assay->data_mtt data_ldh 4b. Measure Absorbance (490 nm) ldh_assay->data_ldh analysis 5. Data Analysis (Calculate % Viability, IC50) data_mtt->analysis data_ldh->analysis end End analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., A549, NCI-H1299)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treatment:

    • Treat the cells with serial dilutions of this compound as described in the MTT assay protocol.

    • Include the following controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with the lysis buffer provided in the kit (positive control).

      • Blank: Medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction (if applicable):

    • Some kits require the addition of a stop solution. If so, add 50 µL of the stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm if recommended by the kit.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

References

Application Notes and Protocols for In Vivo Studies of (-)-Hinesol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available in vivo data for (-)-Hinesol and detailed protocols for the described experiments. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Anti-inflammatory Effects of this compound in a Murine Model of Ulcerative Colitis

This compound has demonstrated significant anti-inflammatory and antioxidant properties in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis (UC) mouse model. The therapeutic effects are associated with the inhibition of the Src-mediated NF-κB and chemokine signaling pathway[1].

Quantitative Data Summary

While the full quantitative data with statistical analyses from the primary study is not publicly available, the following table summarizes the reported outcomes of this compound treatment in the DSS-induced colitis model.

ParameterDSS-Treated Group (Control)DSS + this compound Treated GroupEffect of this compound
Clinical Indicators
Body WeightSignificant lossAttenuated lossAmeliorated disease-related weight loss
Disease Activity Index (DAI)IncreasedDecreasedReduced disease severity
Colon LengthShortenedIncreased (compared to DSS group)Mitigated colon shortening
Histopathology
Intestinal Mucosal InjurySevereReducedProtected against tissue damage
Intestinal Barrier Proteins
ZO-1DecreasedIncreasedUpregulated tight junction protein
OccludinDecreasedIncreasedUpregulated tight junction protein
Claudin-1DecreasedIncreasedUpregulated tight junction protein
Inflammatory Markers
TNF-αIncreasedDecreasedReduced pro-inflammatory cytokine
IL-1βIncreasedDecreasedReduced pro-inflammatory cytokine
IL-6IncreasedDecreasedReduced pro-inflammatory cytokine
IL-18IncreasedDecreasedReduced pro-inflammatory cytokine
Myeloperoxidase (MPO)IncreasedDecreasedReduced neutrophil infiltration
Oxidative Stress Markers
Malondialdehyde (MDA)IncreasedDecreasedReduced lipid peroxidation
Superoxide Dismutase (SOD)DecreasedIncreasedEnhanced antioxidant enzyme activity
Glutathione Peroxidase (GSH-px)DecreasedIncreasedEnhanced antioxidant enzyme activity
Catalase (CAT)DecreasedIncreasedEnhanced antioxidant enzyme activity
Signaling Pathway Proteins
p-NF-κB p65IncreasedDecreasedInhibited NF-κB activation
p-IκBαIncreasedDecreasedInhibited NF-κB activation
SrcIncreasedDecreasedInhibited upstream kinase
XCL1IncreasedDecreasedReduced chemokine expression
CCL2IncreasedDecreasedReduced chemokine expression
CXCL16IncreasedDecreasedReduced chemokine expression
Experimental Protocol: DSS-Induced Ulcerative Colitis in Mice

This protocol is a standard representation of a DSS-induced colitis model. Specific parameters for the this compound study, such as dosage and administration route, should be optimized based on preliminary dose-response studies.

Objective: To induce acute colitis in mice and evaluate the therapeutic efficacy of this compound.

Animal Model:

  • Species: C57BL/6 mice

  • Age: 8-10 weeks

  • Sex: Male or Female (ensure consistency within the study)

Materials:

  • This compound (of high purity)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and water

  • Animal caging and husbandry supplies

  • Reagents and kits for ELISA, Western Blot, and oxidative stress assays

Procedure:

  • Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Control Group: Receive normal drinking water and vehicle.

    • DSS Group: Receive DSS in drinking water and vehicle.

    • DSS + this compound Group(s): Receive DSS in drinking water and this compound at various doses (e.g., low, medium, high dose).

  • Induction of Colitis:

    • Prepare a 2-3% (w/v) solution of DSS in sterile drinking water.

    • Provide the DSS solution to the mice in the DSS and DSS + this compound groups as their sole source of drinking water for 5-7 consecutive days.

    • The control group receives regular sterile drinking water.

  • This compound Administration:

    • Begin administration of this compound or vehicle one day prior to DSS induction and continue daily throughout the study period.

    • The typical route of administration is oral gavage.

  • Monitoring:

    • Record body weight, stool consistency, and presence of fecal occult blood daily for each mouse to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection:

    • At the end of the study period (e.g., day 8 or 10), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue samples for histopathological analysis, protein extraction (for Western Blot and ELISA), and oxidative stress marker analysis.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Acclimatization Acclimatization of Mice Grouping Random Grouping Acclimatization->Grouping DSS_Induction DSS Administration (in drinking water) Grouping->DSS_Induction Hinesol_Admin This compound Administration (e.g., oral gavage) Grouping->Hinesol_Admin Daily_Monitoring Daily Monitoring (Weight, DAI) DSS_Induction->Daily_Monitoring Hinesol_Admin->Daily_Monitoring Termination Euthanasia & Sample Collection Daily_Monitoring->Termination Analysis Histology, ELISA, Western Blot, Oxidative Stress Assays Termination->Analysis

Experimental workflow for the DSS-induced colitis model.

signaling_pathway Hinesol This compound Src Src Hinesol->Src Inhibits IkBa p-IκBα Src->IkBa Activates NFkB_p65 p-NF-κB p65 Chemokines Chemokines (XCL1, CCL2, CXCL16) NFkB_p65->Chemokines Induces Transcription IkBa->NFkB_p65 Activates Inflammation Inflammation Chemokines->Inflammation

Proposed signaling pathway of this compound in colitis.

Anti-Cancer Effects of this compound (In Vitro Studies)

While in vivo studies on the anti-cancer efficacy of this compound as a standalone agent are limited in the public domain, in vitro research has elucidated its potential mechanisms of action in non-small cell lung cancer (NSCLC) and leukemia cell lines[1][2][3].

Key Findings from In Vitro Studies:
  • Cell Lines: A549, NCI-H1299 (NSCLC), HL-60 (Leukemia)[2][3].

  • Effects:

    • Inhibited cell proliferation in a dose- and time-dependent manner[2].

    • Induced cell cycle arrest at the G0/G1 phase[2].

    • Promoted apoptosis, as evidenced by nuclear and DNA fragmentation[2][3].

  • Signaling Pathways Implicated:

    • MEK/ERK Pathway: Hinesol decreased the phosphorylation of MEK and ERK in NSCLC cells[2].

    • NF-κB Pathway: Hinesol inhibited the phosphorylation of IκBα and p65, key components of the NF-κB pathway, in NSCLC cells[2].

    • JNK Pathway: Hinesol induced the activation of JNK in leukemia cells, suggesting its role in apoptosis induction[3].

Visualizations

anticancer_pathways cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway Hinesol This compound MEK p-MEK Hinesol->MEK Inhibits IkBa_p p-IκBα Hinesol->IkBa_p Inhibits JNK JNK Hinesol->JNK Activates ERK p-ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation p65 p-p65 IkBa_p->p65 p65->Cell_Proliferation Apoptosis Apoptosis JNK->Apoptosis

In vitro anti-cancer signaling pathways of this compound.

Neuroprotective Effects and Pharmacokinetics of this compound

As of the latest literature search, there are no publicly available in vivo studies demonstrating a neuroprotective effect of this compound in animal models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Similarly, in vivo pharmacokinetic data for this compound, including its bioavailability, half-life, and metabolism, are not currently available in the scientific literature. Further research is required to explore the potential of this compound in these areas.

References

(-)-Hinesol: Application Notes and Protocols for a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a naturally occurring sesquiterpenoid found in the essential oils of various plants, including Atractylodes lancea, has garnered significant interest for its potential therapeutic properties. Emerging research indicates that this compound possesses anti-inflammatory effects, suggesting its promise as a lead compound for the development of novel anti-inflammatory drugs. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its investigation as an anti-inflammatory agent in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1] Additionally, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This action prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of IκBα releases NF-κB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Hinesol (B1673248) This compound Hinesol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates inflammation. This pathway involves a series of protein kinases, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli, including LPS. Activated MAPKs can lead to the production of pro-inflammatory cytokines. Studies on non-small cell lung cancer have indicated that hinesol can decrease the phosphorylation of MEK and ERK, suggesting a potential mechanism for its anti-inflammatory effects.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates Hinesol This compound Hinesol->MEK Inhibits (potential target) InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes

Figure 2: Potential modulation of the MAPK pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compoundNitric Oxide (NO) Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)IL-1β Release (% of LPS control)
Data not availableData not availableData not availableData not availableData not available
Qualitative reports indicate a dose-dependent decrease.Qualitative reports indicate a dose-dependent decrease.Qualitative reports indicate a dose-dependent decrease.Qualitative reports indicate a dose-dependent decrease.

Note: Specific quantitative dose-response data for this compound on these inflammatory mediators is not yet available in the reviewed literature. The table is presented as a template for future experimental data.

Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways in A549 Cells

Concentration of this compound (µg/mL)p-p65 Expression (relative to total p65)p-IκBα Expression (relative to total IκBα)p-MEK1/2 Expression (relative to total MEK1/2)p-ERK1/2 Expression (relative to total ERK1/2)
01.001.001.001.00
2DecreasedDecreasedDecreasedDecreased
8Further DecreasedFurther DecreasedFurther DecreasedFurther Decreased

Data adapted from a study on non-small cell lung cancer cells, indicating a dose-dependent decrease in the phosphorylation of key signaling proteins.[1]

Experimental Protocols

The following are detailed protocols for evaluating the anti-inflammatory potential of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure for assessing the effect of this compound on the production of nitric oxide and pro-inflammatory cytokines in murine macrophages.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Culture RAW 264.7 cells Seeding Seed cells in 96-well plates CellCulture->Seeding Pretreat Pre-treat with this compound Seeding->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate CollectSupernatant Collect supernatant Stimulate->CollectSupernatant NO_Assay Nitric Oxide Assay (Griess Reagent) CollectSupernatant->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) CollectSupernatant->Cytokine_ELISA

Figure 3: Experimental workflow for in vitro anti-inflammatory assays.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[2]

  • Treatment:

    • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept below 0.1%.

    • Incubate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[3] Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Nitric Oxide (NO) Assay:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. Nitrite is a stable product of NO, and its concentration is an indicator of NO production.[2]

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's protocols.[2][4]

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for investigating the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.[3]

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[5]

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5]

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibodies overnight at 4°C.[5]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Visualize the protein bands using an ECL substrate and an imaging system.[5]

    • Normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.

Protocol 3: In Vivo Anti-inflammatory Activity in a DSS-Induced Colitis Mouse Model

This protocol describes the induction of colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) to evaluate the in vivo anti-inflammatory efficacy of this compound.

in_vivo_workflow Start Acclimatize Mice DSS_Admin Induce Colitis: Administer 2-3% DSS in drinking water for 5-7 days Start->DSS_Admin Hinesol_Treat Treat with this compound (e.g., oral gavage) DSS_Admin->Hinesol_Treat Monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding (Calculate DAI) Hinesol_Treat->Monitoring Sacrifice Sacrifice Mice Monitoring->Sacrifice Analysis Analysis: - Colon length measurement - Histological analysis (H&E staining) - Cytokine analysis of colon tissue Sacrifice->Analysis

Figure 4: Workflow for the DSS-induced colitis model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • This compound

  • Vehicle for this compound administration (e.g., corn oil)

  • Formalin for tissue fixation

  • Hematoxylin and eosin (B541160) (H&E) staining reagents

Procedure:

  • Induction of Colitis:

    • Acclimatize mice for one week.

    • Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[6][7] A control group should receive regular drinking water.

  • This compound Treatment:

    • Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle to the mice daily by oral gavage, starting from the first day of DSS administration.

  • Clinical Assessment:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

    • Calculate the Disease Activity Index (DAI) based on these parameters to score the severity of colitis.[8]

  • Sample Collection and Analysis:

    • At the end of the experiment (e.g., day 8), euthanize the mice.

    • Excise the colon and measure its length.

    • Fix a portion of the distal colon in 10% buffered formalin for histological analysis.

    • Embed the fixed tissue in paraffin, section, and stain with H&E to assess tissue damage, inflammatory cell infiltration, and crypt architecture.[6][7]

    • The remaining colon tissue can be used for cytokine analysis by ELISA or RT-PCR.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the inhibition of the NF-κB and potentially the MAPK signaling pathways. The protocols provided herein offer a standardized framework for researchers to further investigate and quantify the anti-inflammatory properties of this compound. Further studies are warranted to establish a comprehensive dose-response profile and to fully elucidate its therapeutic potential for the treatment of inflammatory diseases.

References

Application Notes and Protocols: (-)-Hinesol for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (-)-Hinesol, a bioactive sesquiterpenoid, in targeted drug delivery systems for cancer therapy. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to serve as a valuable resource for researchers in the field of nanomedicine and drug development.

Introduction

This compound, a natural compound extracted from the medicinal plant Atractylodes lancea, has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic efficacy is attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells by modulating key signaling pathways.[1] Specifically, this compound has been shown to downregulate the MEK/ERK and NF-κB signaling pathways, which are crucial for cancer cell proliferation and survival.[1] However, like many hydrophobic drug molecules, the clinical application of this compound is hampered by its poor water solubility and lack of target specificity.

To overcome these limitations, nano-encapsulation of this compound into various drug delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, presents a promising strategy. These nanocarriers can enhance the bioavailability of this compound, provide controlled and sustained release, and enable targeted delivery to tumor tissues, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[3]

Data Presentation: Physicochemical Properties of this compound Loaded Nanoparticles

The following tables summarize the key physicochemical parameters of different nanoparticle formulations loaded with this compound or other similar sesquiterpenes. This data is crucial for evaluating the quality and potential in vivo performance of the drug delivery system.

Table 1: Liposomal Formulation of this compound

ParameterValueReference
Drug This compound
Nanoparticle Type Liposomes
Preparation Method Rapid Expansion from Supercritical to Surfactant Solution (RESSS)
Average Particle Size (nm) 124
Entrapment Efficiency (%) 88.26

Table 2: Illustrative Data for Sesquiterpene-Loaded Polymeric Nanoparticles *

ParameterValueReference
Drug Sesquiterpene Lactones (e.g., Arglabin, Vernolepin)
Nanoparticle Type Poly(lactic acid) (PLA)
Preparation Method Emulsification-Diffusion
Average Particle Size (nm) 216.9 - 226.4
Encapsulation Efficiency (%) 60.7 - 94.6
Zeta Potential (mV) Not Reported
Drug Loading Capacity (%) Not Reported

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cancer Cells

This compound exerts its anti-cancer effects by inhibiting the MEK/ERK and NF-κB signaling pathways, leading to cell cycle arrest and apoptosis.

hinesol_pathway hinesol This compound mek MEK1/2 hinesol->mek inhibits ikba IκBα hinesol->ikba inhibits phosphorylation cyclinD1 Cyclin D1 hinesol->cyclinD1 downregulates bcl2 Bcl-2 hinesol->bcl2 downregulates bax Bax hinesol->bax upregulates erk ERK1/2 mek->erk erk->cyclinD1 nfkb NF-κB (p65) ikba->nfkb nfkb->cyclinD1 nfkb->bcl2 proliferation Cell Proliferation cyclinD1->proliferation cell_cycle_arrest G0/G1 Arrest cyclinD1->cell_cycle_arrest apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: this compound's mechanism of action in cancer cells.

Experimental Workflow for Nanoparticle Formulation and Evaluation

The following diagram illustrates a typical workflow for the development and characterization of this compound loaded nanoparticles.

workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation hinesol This compound formulation Nanoparticle Formulation hinesol->formulation polymer Polymer/Lipid polymer->formulation solvent Organic Solvent solvent->formulation surfactant Aqueous Phase (with surfactant) surfactant->formulation size Particle Size & PDI (DLS) formulation->size Characterize zeta Zeta Potential (DLS) formulation->zeta morphology Morphology (TEM/SEM) formulation->morphology ee_dlc Encapsulation Efficiency & Drug Loading Capacity formulation->ee_dlc release In Vitro Drug Release formulation->release cell_culture Cancer Cell Lines formulation->cell_culture Evaluate mtt Cytotoxicity Assay (MTT) cell_culture->mtt uptake Cellular Uptake cell_culture->uptake

Caption: Workflow for this compound nanoparticle development.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound loaded nanoparticles. These are generalized methods and may require optimization for specific polymers, lipids, and experimental conditions.

Preparation of this compound Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

This protocol describes a common method for encapsulating hydrophobic drugs like this compound into biodegradable PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, 75:25)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal volume of DCM (e.g., 2 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase (e.g., 10 mL) and immediately emulsify using a probe sonicator or high-speed homogenizer on an ice bath for 2-5 minutes.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water (e.g., 50 mL) and stir at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Washing: Wash the nanoparticle pellet twice with deionized water to remove excess PVA and un-encapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder for long-term storage.

Determination of Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC)

This protocol outlines the indirect method for quantifying the amount of this compound encapsulated in the nanoparticles.

Materials:

  • This compound loaded nanoparticle suspension

  • Acetonitrile or other suitable organic solvent

  • High-Performance Liquid Chromatography (HPLC) system

  • Ultracentrifugation tubes

Procedure:

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension (before the washing steps in the preparation protocol) at high speed (e.g., 15,000 rpm for 30 minutes).

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the un-encapsulated this compound. Analyze the concentration of this compound in the supernatant using a validated HPLC method.

  • Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100

  • Quantification of Total Drug: To determine the drug loading capacity, dissolve a known weight of lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.

  • Calculation of Drug Loading Capacity (DLC): DLC (%) = [Amount of drug in nanoparticles / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

This protocol describes the dialysis bag method for assessing the release profile of this compound from nanoparticles.

Materials:

  • Lyophilized this compound loaded nanoparticles

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Shaking incubator or water bath

Procedure:

  • Preparation of Nanoparticle Suspension: Disperse a known amount of lyophilized nanoparticles (e.g., 10 mg) in a specific volume of PBS (e.g., 2 mL).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

  • Release Study: Place the dialysis bag in a larger container with a known volume of PBS (e.g., 50 mL) maintained at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxicity of free this compound and this compound loaded nanoparticles against cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Free this compound and this compound loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of free this compound and this compound loaded nanoparticles in the cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of the treatments. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and plot it against the drug concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions and research objectives. Appropriate safety precautions should be taken when handling chemicals and performing experiments.

References

Troubleshooting & Optimization

Improving (-)-Hinesol solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing (-)-Hinesol in in vitro assays. Addressing the key challenge of its low aqueous solubility, this resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and relevant biological pathway information to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A: this compound is a naturally occurring sesquiterpenoid with significant biological activity. It is primarily investigated for its potent anticancer properties. Research has shown that this compound can induce apoptosis and cause cell cycle arrest at the G0/G1 phase in cancer cell lines.[1] Its mechanism of action involves the downregulation of key signaling pathways such as the MEK/ERK and NF-κB pathways.[1][2][3]

Q2: I am having trouble dissolving this compound for my cell-based assays. What solvents are recommended?

A: this compound is a lipophilic compound with poor aqueous solubility, a common characteristic of sesquiterpenes.[4][5][6] For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare concentrated stock solutions.[7][8] Other organic solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[7][8] However, for cell culture applications, DMSO is the preferred choice due to its miscibility with aqueous media and established protocols for minimizing cytotoxicity.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, it is recommended to perform a stepwise or serial dilution of the DMSO stock solution into the pre-warmed cell culture medium.[9] Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous medium. Instead, create intermediate dilutions. It is also crucial to ensure the final concentration of DMSO in the cell culture is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] A final DMSO concentration of 0.1% is often recommended as a safe level for most cell lines.[10]

Q4: What is the maximum recommended concentration of DMSO for my cell line?

A: The tolerance of cell lines to DMSO can vary. For A549 cells, a common non-small cell lung cancer cell line used in this compound studies, concentrations of DMSO up to 0.1% generally do not show significant cytotoxicity in a 24-hour period.[11] However, it is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.

Q5: How should I store my this compound stock solution?

A: For long-term storage, this compound powder should be stored at -20°C.[9] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9][12] These aliquots should be stored at -20°C or -80°C.[9] It is recommended to prepare and use the diluted working solution on the same day.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media High lipophilicity of this compound; Rapid change in solvent polarity.Perform serial dilutions of the DMSO stock in pre-warmed culture medium. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%). Gentle vortexing or mixing immediately after dilution can also help.
Inconsistent Assay Results Incomplete dissolution of this compound; Compound degradation.Ensure the stock solution is fully dissolved before making dilutions. Use of an ultrasonic bath can aid in dissolving the compound in DMSO.[7] Prepare fresh working solutions for each experiment from frozen single-use aliquots.
High Background Cytotoxicity DMSO concentration is too high for the cell line.Determine the maximum non-toxic DMSO concentration for your specific cell line and assay duration by running a vehicle control curve. Aim for a final DMSO concentration of ≤0.1%.
Low Potency or No Effect Compound degradation; Sub-optimal final concentration due to precipitation.Store stock solutions properly in aliquots at -20°C or -80°C. Visually inspect for precipitation after dilution in media. If precipitation is observed, optimize the dilution protocol.

Quantitative Data Summary

Table 1: Preparation of this compound Stock Solutions in DMSO

Desired ConcentrationVolume of DMSO to dissolve 1 mgVolume of DMSO to dissolve 5 mgVolume of DMSO to dissolve 10 mg
1 mM 4.496 mL22.482 mL44.964 mL
5 mM 0.899 mL4.496 mL8.993 mL
10 mM 0.450 mL2.248 mL4.496 mL
50 mM 0.090 mL0.450 mL0.899 mL
100 mM 0.045 mL0.225 mL0.450 mL
Data derived from the molarity calculator provided by BioCrick.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution for use in a cell-based assay.

Materials:

  • This compound powder (M.W. 222.37 g/mol )

  • Anhydrous, sterile cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Preparation of 10 mM Stock Solution:

    • Weigh out 1 mg of this compound powder.

    • Add 449.6 µL of sterile DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved. If needed, briefly use an ultrasonic bath to aid dissolution.[7]

    • This yields a 10 mM stock solution.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use sterile tubes (e.g., 10-20 µL per tube).

    • Store the aliquots at -20°C for long-term storage.[9]

  • Preparation of Working Solution (Example for a 10 µM final concentration):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • To achieve a final concentration of 10 µM in your assay, you will need a 1:1000 dilution.

    • To avoid precipitation, perform a serial dilution. First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.

    • Add the required volume of this 100 µM solution to your assay wells containing cells and media to achieve the final 10 µM concentration.

    • Note: The final concentration of DMSO in the culture medium should not exceed a non-toxic level (e.g., 0.1%). Always include a vehicle control with the same final DMSO concentration in your experiment.

Protocol 2: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the effect of this compound on the viability of A549 cells using an MTT assay.[3]

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of this compound working solutions at 2x the final desired concentrations in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the 2x working solutions to the appropriate wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Signaling Pathway Diagrams

This compound has been reported to downregulate the MEK/ERK and NF-κB pathways and activate the JNK signaling pathway.[1] The following diagrams illustrate these pathways.

MEK_ERK_Pathway Growth_Factor Growth_Factor Hinesol Hinesol RTK RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Hinesol->MEK Hinesol->ERK Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival

Caption: The MEK/ERK signaling pathway and the inhibitory effect of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK IkBa IκBα IKK->IkBa p65_p50 p65/p50 Gene_Transcription Gene_Transcription p65_p50->Gene_Transcription Translocation IkBa_p65_p50 IκBα-p65/p50 IkBa_p65_p50->p65_p50 Degradation of IκBα Hinesol Hinesol Hinesol->IkBa Hinesol->p65_p50 Phosphorylation Nucleus Nucleus Inflammation_Survival Inflammation_Survival Gene_Transcription->Inflammation_Survival

Caption: The NF-κB signaling pathway and the inhibitory effect of this compound.

JNK_Pathway Stress_Stimuli Stress_Stimuli Hinesol Hinesol MAP3K MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c_Jun JNK->c_Jun Hinesol->JNK Apoptosis Apoptosis c_Jun->Apoptosis

Caption: The JNK signaling pathway and the activating effect of this compound.

References

Technical Support Center: Optimizing (-)-Hinesol Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (-)-Hinesol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a sesquiterpenoid compound that has demonstrated potent anticancer activity. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G0/G1 phase.[1] this compound has been shown to modulate several key signaling pathways, including the downregulation of the MEK/ERK and NF-κB pathways, and the activation of the JNK signaling pathway.[1][2]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: Based on published data, a starting concentration range of 0 to 25 µg/mL is recommended for initial experiments in non-small cell lung cancer cell lines like A549 and NCI-H1299.[1] For leukemia cell lines such as HL-60, concentrations between 2.5 to 50 µg/mL have been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock can then be diluted to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

A4: The stability of natural compounds in cell culture media can be variable and is influenced by factors such as temperature, pH, and media components. It is recommended to prepare fresh dilutions of this compound from the DMSO stock for each experiment. If long-term incubation is required, the stability of this compound in your specific cell culture medium at 37°C should be empirically determined.

Troubleshooting Guides

Issue 1: Low or No Observed Effect of this compound
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response study with a wider range of this compound concentrations.
Compound Instability Prepare fresh dilutions of this compound from a recently prepared DMSO stock for each experiment.
Incorrect Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Insufficient Incubation Time Extend the incubation time with this compound (e.g., 24, 48, 72 hours) to observe a significant effect.
Cell Line Resistance Consider using a different cell line that may be more sensitive to this compound.
Issue 2: High Cell Death in Control Group
Possible Cause Troubleshooting Step
DMSO Cytotoxicity Ensure the final concentration of DMSO in the culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same concentration of DMSO as the treated wells.
Contamination Check for microbial contamination in cell cultures and reagents.
Poor Cell Health Ensure cells are healthy and have a low passage number before starting the experiment.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try preparing the final dilution in pre-warmed medium and mix gently. Consider the solubility limits of this compound.
Variability in Cell Seeding Ensure uniform cell seeding across all wells of the microplate.
Inaccurate Pipetting Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate delivery of compound and reagents.
Edge Effects in Microplates Avoid using the outer wells of the microplate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

Data Presentation

Table 1: Reported Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentration/IC50Treatment DurationReference
A549Non-Small Cell Lung CancerProliferation Assay0-25 µg/mL24, 48 h[1]
NCI-H1299Non-Small Cell Lung CancerProliferation Assay0-25 µg/mL24, 48 h[1]
A549Non-Small Cell Lung CancerApoptosis Assay2 and 8 µg/mL24 h[1]
A549Non-Small Cell Lung CancerCell Cycle Analysis2 and 8 µg/mL24 h[1]
HL-60Human LeukemiaProliferation AssayIC50: 4.9 µg/mL (22.1 µM)Not Specified[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control with DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis of Signaling Pathways
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-MEK, p-ERK, p-p65, p-IκBα, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis stock Prepare this compound Stock in DMSO treat Treat Cells with This compound stock->treat cells Seed Cells in Culture Plates cells->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treat->cell_cycle western Western Blot (Signaling Pathways) treat->western analyze Analyze and Interpret Results viability->analyze apoptosis->analyze cell_cycle->analyze western->analyze

Caption: Experimental workflow for studying the effects of this compound.

mek_erk_pathway hinesol This compound mek MEK hinesol->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: this compound inhibits the MEK/ERK signaling pathway.

nfkb_pathway hinesol This compound ikb IκBα hinesol->ikb prevents degradation nfkb NF-κB (p65/p50) ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocation transcription Gene Transcription (Anti-apoptotic, Pro-proliferative)

Caption: this compound inhibits the NF-κB signaling pathway.

References

Technical Support Center: (-)-Hinesol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (-)-Hinesol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a spirocyclic sesquiterpenoid, presents several key challenges. A primary difficulty lies in controlling the stereochemistry at the spirocyclic center and other chiral centers within the molecule.[1][2] The construction of the characteristic spiro[4.5]decane core often leads to the formation of diastereomers, which can be difficult to separate.[1][3] Additionally, key reactions such as Grignard additions and photocycloadditions require careful optimization to maximize yield and minimize side product formation.[4]

Q2: What are common side reactions to watch for during the synthesis?

A2: During the synthesis of this compound, several side reactions can occur, impacting the overall yield and purity. In steps involving Grignard reagents, such as the reaction with α-vetivone to form the tertiary alcohol, potential side reactions include enolization of the ketone and reduction of the carbonyl group. Photocycloaddition reactions, which can be employed to construct the carbon skeleton, may lead to the formation of regioisomers and stereoisomers, complicating the purification process.

Q3: How can I improve the diastereoselectivity of the spirocyclization step?

A3: Improving diastereoselectivity in the formation of the spiro[4.5]decane system is crucial for a successful synthesis. Several factors can be optimized:

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the transition states leading to the different diastereomers.

  • Catalyst/Reagent Choice: The use of chiral catalysts or auxiliaries can effectively induce asymmetry and favor the formation of the desired diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. A solvent screen is often recommended to find the optimal conditions.

Q4: What are the most effective methods for purifying this compound and separating it from its isomers?

A4: The purification of this compound and its separation from diastereomers like epihinesol typically requires chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for separating closely related isomers. Both normal-phase and reversed-phase chromatography can be employed, and the choice of stationary and mobile phases is critical for achieving good resolution. Column chromatography using silica (B1680970) gel is also a common method for purification, often requiring careful optimization of the solvent system.

Troubleshooting Guides

Problem 1: Low Yield in the Grignard Reaction Step
Potential Cause Troubleshooting Steps Expected Outcome
Moisture in Reaction Ensure all glassware is rigorously dried and that all solvents and reagents are anhydrous. Grignard reagents are highly sensitive to moisture.Increased yield of the desired tertiary alcohol.
Inactive Magnesium Activate the magnesium turnings before use, for example, by adding a small crystal of iodine.Successful initiation and completion of the Grignard reaction.
Side Reactions Maintain a low reaction temperature (e.g., 0 °C) to minimize enolization and reduction side reactions.Reduced formation of byproducts and increased yield of this compound.
Incorrect Stoichiometry Carefully control the stoichiometry of the Grignard reagent. An excess may be required to drive the reaction to completion.Optimized conversion of the starting ketone to the desired product.
Problem 2: Poor Diastereoselectivity in Spirocyclization
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Temperature Screen a range of temperatures (e.g., -78 °C to room temperature) to determine the optimal condition for diastereoselectivity.An improved ratio of the desired diastereomer.
Inappropriate Solvent Perform a solvent screen to evaluate the effect of solvent polarity on the stereochemical outcome.Identification of a solvent that favors the formation of the desired diastereomer.
Lack of Stereocontrol Employ a chiral auxiliary or a stereodirecting group on the substrate to influence the facial selectivity of the cyclization.Enhanced formation of a single diastereomer.
Problem 3: Difficulty in Separating this compound from its Diastereomers
Potential Cause Troubleshooting Steps Expected Outcome
Poor Resolution in Column Chromatography Optimize the mobile phase for silica gel chromatography. A gradient elution may be more effective than an isocratic one.Improved separation of the diastereomers on a silica gel column.
Co-elution in HPLC Screen different HPLC columns (both normal-phase and reversed-phase) and mobile phase compositions to improve separation.Baseline separation of this compound and its isomers.
Isomers are Inseparable under Achiral Conditions Utilize a chiral stationary phase (CSP) in your HPLC system for enantiomeric or diastereomeric separation.Resolution of the stereoisomers into distinct peaks.

Experimental Protocols

A detailed experimental protocol for a total synthesis of (±)-Hinesol has been reported, which can be adapted for the synthesis of the (-) enantiomer through the use of chiral starting materials or catalysts. The key steps often involve:

  • Construction of the Spiro[4.5]decane Core: This can be achieved through various methods, including intramolecular Diels-Alder reactions or transition-metal-catalyzed cyclizations.

  • Functional Group Manipulations: A series of reactions to introduce and modify functional groups to build the hinesol (B1673248) skeleton.

  • Grignard Reaction: The final key step often involves the addition of a methylmagnesium halide to a ketone precursor (like α-vetivone) to generate the tertiary alcohol of hinesol.

A detailed, step-by-step synthetic procedure with characterization data for all intermediates would be required from specific literature sources for a complete protocol.

Visualizations

experimental_workflow start Starting Materials spirocyclization Spirocyclization to form Spiro[4.5]decane Core start->spirocyclization functionalization Functional Group Interconversion spirocyclization->functionalization Multiple Steps grignard Grignard Reaction with Methylmagnesium Halide functionalization->grignard workup Aqueous Workup and Extraction grignard->workup purification Purification by Chromatography workup->purification hinesol This compound purification->hinesol

Caption: A generalized experimental workflow for the total synthesis of this compound.

troubleshooting_logic start Low Yield or Purity check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Check Reagent Quality and Stoichiometry start->check_reagents analyze_byproducts Analyze Byproducts (NMR, MS) check_sm->analyze_byproducts check_conditions->analyze_byproducts check_reagents->analyze_byproducts optimize_purification Optimize Purification Method analyze_byproducts->optimize_purification solution Problem Resolved optimize_purification->solution

References

Stability of (-)-Hinesol in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of (-)-Hinesol

This guide is intended for researchers, scientists, and drug development professionals to address potential issues encountered during the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a sesquiterpenoid alcohol like this compound?

A1: Based on the chemical structure of this compound, a sesquiterpenoid alcohol, potential degradation pathways under various stress conditions may include:

  • Oxidation: The tertiary alcohol group and the double bond in the spirocyclic ring system can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metallic ions.

  • Dehydration: Under acidic conditions and/or elevated temperatures, the tertiary alcohol could undergo dehydration to form corresponding alkenes.

  • Isomerization: Acidic or basic conditions, as well as heat or light, could potentially lead to isomerization of the double bond or rearrangement of the carbon skeleton.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly involving the double bond.

Q2: What are the critical parameters to consider when designing a stability study for this compound?

A2: When designing a stability study for this compound, it is crucial to evaluate its stability under conditions it might be exposed to during its lifecycle (synthesis, purification, storage, and use). Key parameters to investigate, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies, include:

  • Temperature: Assess stability at various temperatures (e.g., elevated temperatures like 40°C, 60°C, and 80°C) to evaluate thermal stability.

  • pH: Evaluate stability in acidic, basic, and neutral aqueous solutions to understand its susceptibility to hydrolysis and pH-catalyzed degradation.

  • Light: Expose the compound to controlled light sources (e.g., UV and visible light) to determine its photostability.

  • Oxidative Conditions: Test stability in the presence of an oxidizing agent (e.g., hydrogen peroxide) to assess its oxidative lability.

  • Solvent Effects: Evaluate stability in various organic solvents in which it might be dissolved for experimental use.

Q3: How much degradation is considered sufficient in a forced degradation study?

A3: For a forced degradation study, the goal is to achieve a modest level of degradation, typically in the range of 5-20%.[1][2] Over-stressing the compound, leading to extensive degradation, can result in the formation of secondary degradation products that may not be relevant under normal storage or handling conditions.[1] The aim is to generate enough degradation products to demonstrate the specificity of the analytical method in separating the parent compound from its degradants.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent stability results - Inaccurate control of experimental conditions (temperature, pH, light exposure).- Variability in sample preparation.- Degradation of the analytical column or inconsistency in the mobile phase.- Ensure all experimental parameters are tightly controlled and monitored using calibrated equipment.- Follow a standardized and well-documented sample preparation protocol.- Verify the performance of the analytical method with system suitability tests before each run.
No degradation observed under stress conditions - The stress conditions are too mild.- this compound is highly stable under the tested conditions.- Incrementally increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).- If the compound remains stable, this is a valuable finding. Document the observed stability.
Complete or near-complete degradation - The stress conditions are too harsh.- Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of the stressor).
Appearance of unexpected peaks in control samples - Contamination of the solvent, glassware, or the this compound sample itself.- Degradation of the compound during sample preparation or storage before analysis.- Use high-purity solvents and thoroughly clean all glassware.- Prepare a fresh control sample from a new stock.- Analyze samples immediately after preparation or store them under conditions known to be non-degradative (e.g., low temperature, protected from light).
Poor peak shape or resolution in chromatographic analysis - Inappropriate analytical method (e.g., column, mobile phase).- Co-elution of this compound with a degradation product.- Overloading of the analytical column.- Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or select a different column).- Dilute the sample to an appropriate concentration.

Data Presentation

The following tables present a hypothetical summary of stability data for this compound based on typical outcomes of forced degradation studies for a sesquiterpenoid alcohol. Note: This data is illustrative and not based on published experimental results for this compound.

Table 1: Summary of Forced Degradation Studies of this compound in Solution

Stress Condition Reagent/Condition Time Temperature % Degradation (Hypothetical) Number of Major Degradants (Hypothetical)
Acidic Hydrolysis 0.1 M HCl24 hours60°C15%2
Basic Hydrolysis 0.1 M NaOH8 hoursRoom Temp.8%1
Oxidation 3% H₂O₂24 hoursRoom Temp.18%3
Thermal In Water48 hours80°C12%2
Photolytic UV/Vis Light7 daysRoom Temp.5%1

Table 2: Stability of this compound in Different Solvents (Hypothetical Data)

Solvent Storage Condition Time % Purity Remaining (Hypothetical)
Methanol Room Temp., Protected from Light30 days99.5%
Acetonitrile (B52724) Room Temp., Protected from Light30 days99.8%
DMSO Room Temp., Protected from Light30 days98.0%
Chloroform Room Temp., Protected from Light30 days97.5% (potential for acidic impurities)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Reflux the solution at 80°C. Withdraw samples at appropriate time points (e.g., 8, 24, 48 hours). Also, store the solid compound at 80°C and sample at similar time points.

  • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

3. Sample Analysis:

  • Analyze all stressed and control samples by a stability-indicating HPLC-UV or GC-MS method. The method should be validated to ensure it can separate this compound from its degradation products.

Protocol 2: Analytical Method for Quantification of this compound (Illustrative HPLC Method)
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with UV. A low wavelength (e.g., 200-210 nm) may be used, or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended for higher sensitivity and specificity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL This compound Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, RT) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Degradation (80°C) prep->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) prep->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable analysis Analyze by Stability-Indicating HPLC-UV/MS or GC-MS neutralize->analysis data Quantify this compound & Degradants analysis->data

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship_Stability_Factors cluster_compound This compound Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes hinesol This compound degradation Degradation Products hinesol->degradation leads to temp Temperature temp->hinesol ph pH ph->hinesol light Light light->hinesol oxidants Oxidizing Agents oxidants->hinesol solvent Solvent solvent->hinesol loss Loss of Potency degradation->loss

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: (-)-Hinesol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (-)-Hinesol during storage. The following information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.

  • Long-term (months to years): For extended storage, it is highly recommended to store this compound at -20°C, desiccated, and protected from light.

Q2: What are the primary factors that can cause the degradation of this compound?

This compound, a sesquiterpenoid alcohol, is susceptible to degradation primarily through oxidation, exposure to light (photodegradation), and elevated temperatures (thermal degradation). Exposure to acidic or basic conditions can also potentially affect its stability.

Q3: I've observed a change in the physical appearance (e.g., color, viscosity) of my this compound sample. What could be the cause?

A change in the physical appearance of your this compound sample is a likely indicator of degradation. This can be caused by improper storage conditions such as exposure to air (oxidation), light, or high temperatures. It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC or GC-MS before use.

Q4: Can I store this compound dissolved in a solvent?

If you need to store this compound in a solution, it is crucial to use a dry, aprotic solvent and to store the solution at -20°C or lower, protected from light. The choice of solvent can impact stability, and it is advisable to use solvents of high purity. Common solvents for solubilizing this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. However, for long-term storage, storing the compound in its solid form is generally recommended to minimize solvent-mediated degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Loss of Potency or Altered Biological Activity Chemical degradation of this compound.1. Verify the storage conditions (temperature, light, and air exposure). 2. Re-evaluate the purity of the this compound stock using a validated stability-indicating analytical method (see Experimental Protocols section). 3. If degradation is confirmed, procure a new, high-purity batch of this compound.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products.1. Implement forced degradation studies to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic). 2. Use a mass spectrometry detector (LC-MS or GC-MS) to characterize the unknown peaks.
Inconsistent Experimental Results Instability of this compound in the experimental medium (e.g., cell culture media, buffer).1. Assess the stability of this compound under your specific experimental conditions (pH, temperature, and duration). 2. Prepare fresh solutions of this compound for each experiment. 3. Consider using antioxidants in the experimental medium if oxidative degradation is suspected.

Data Presentation

The stability of sesquiterpene alcohols like this compound is critical for reproducible experimental outcomes. The following table summarizes representative degradation kinetic data for a structurally similar sesquiterpene alcohol, farnesol, under forced degradation conditions. This data illustrates the potential degradation profile of this compound and highlights the importance of controlling storage and experimental conditions. The degradation was found to follow first-order kinetics[1][2][3].

Stress ConditionTemperature (°C)Duration (hours)Apparent First-Order Rate Constant (k, h⁻¹)Number of Major Degradation Products
Acid Hydrolysis (0.1 M HCl) 8024Data not specified2
Base Hydrolysis (0.1 M NaOH) 8024Data not specified1
Oxidative (3% H₂O₂) Room Temperature24Data not specified3
Thermal Degradation 8024Data not specified2

Data adapted from a stability study on Farnesol, a structurally related sesquiterpene alcohol[1][2]. Specific rate constants for this compound may vary.

Experimental Protocols

Protocol 1: Stability-Indicating UHPLC-DAD Method for the Analysis of this compound and its Degradation Products

This protocol is adapted from a validated method for the sesquiterpene alcohol, farnesol, and can be optimized for this compound.

  • Objective: To develop and validate a stability-indicating UHPLC-DAD method to quantify this compound in the presence of its degradation products.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 5 µL.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 24 hours. Neutralize before injection.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of this compound at 80°C for 24 hours, then dissolve in the mobile phase.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for a specified duration.

    • Analyze all stressed samples using the developed UHPLC method to demonstrate the separation of degradation products from the parent peak.

Protocol 2: GC-MS Analysis for the Quantification of this compound and Identification of Volatile Degradation Products
  • Objective: To quantify this compound and identify its volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate to separate compounds with different boiling points.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve the this compound sample (and any degraded samples) in a volatile organic solvent like hexane (B92381) or ethyl acetate.

    • An internal standard can be used for accurate quantification.

  • Data Analysis:

    • Quantify this compound by integrating the peak area and comparing it to a calibration curve.

    • Identify degradation products by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.

Mandatory Visualizations

degradation_pathway cluster_stressors Degradation Stressors Temperature High Temperature Degradation Degradation Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation pH Extreme pH pH->Degradation Hinesol This compound (Stable) Hinesol->Degradation Exposure Degradation_Products Degradation Products (Loss of Potency) Degradation->Degradation_Products Leads to

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_storage Optimal Storage cluster_analysis Stability Assessment Storage Store at -20°C Desiccated, in the dark Stable_Product Stable Product for Research Storage->Stable_Product Ensures Integrity Forced_Degradation Forced Degradation Studies (Heat, Light, O₂, pH) Analytical_Method Stability-Indicating Method (HPLC/GC-MS) Forced_Degradation->Analytical_Method Analyzed by Data_Analysis Purity Assessment & Degradant Identification Analytical_Method->Data_Analysis Generates Data for Data_Analysis->Stable_Product Confirms Stability Hinesol_Sample This compound Sample Hinesol_Sample->Storage Hinesol_Sample->Forced_Degradation Subject to

Caption: Workflow for ensuring the stability of this compound.

References

Troubleshooting inconsistent results in (-)-Hinesol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Hinesol. It addresses common sources of inconsistent results and offers guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent anti-proliferative effects on cancer cell lines. What are the common causes?

A1: Inconsistent anti-proliferative activity is a frequent issue. Several factors can contribute:

  • Compound Solubility: this compound, like many sesquiterpenoids, has low aqueous solubility.[1] If the compound precipitates in your culture medium, its effective concentration will be lower and more variable than expected. Ensure it is fully dissolved in the final assay medium.

  • Cell Line Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Inaccurate Concentration: Verify the concentration of your stock solution. If possible, confirm the purity of the this compound batch, as impurities can affect results. The quality of related sesquiterpenoids can vary based on extraction and purification methods.[1][2]

  • Assay-Dependent Variability: The type of proliferation assay used (e.g., MTT, XTT, CellTiter-Glo) can yield different results. Some assays are known to be affected by compounds that interfere with cellular metabolic activity.[3]

Q2: Our Western blot results for MEK/ERK and NF-κB pathway proteins are not reproducible. How can we troubleshoot this?

A2: Reproducibility in signaling pathway analysis depends on precise timing and technique.

  • Timing of Lysate Collection: The phosphorylation of signaling proteins like ERK and IκBα is often transient.[4][5] Create a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the peak response time for your specific cell model.

  • Use of Phosphatase and Protease Inhibitors: Immediately lyse cells in a buffer containing a robust cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.

  • Loading Controls: Ensure consistent protein loading by using a reliable loading control (e.g., GAPDH, β-actin). Also, verify that the total protein levels of your targets (e.g., total ERK, total p65) are unchanged by the treatment, as reported in some studies.[4]

  • Antibody Quality: Use validated antibodies specific to the phosphorylated and total forms of your proteins of interest.

Q3: We are having trouble dissolving this compound for our cell-based assays. What is the recommended procedure?

A3: Low solubility is a known challenge for many discovery compounds.[6][7]

  • Primary Solvent: this compound is soluble in DMSO, chloroform, ethyl acetate, and acetone.[8] For biological assays, DMSO is the most common primary solvent.

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). Storing compounds at lower concentrations (2-5 mM) can sometimes reduce precipitation upon long-term storage.[7]

  • Dilution Protocol: When diluting the DMSO stock into your aqueous assay buffer or cell culture medium, do so in a stepwise manner. Avoid adding a small volume of DMSO stock directly into a large volume of aqueous solution, as this can cause the compound to precipitate. A serial dilution approach is recommended.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5% (ideally ≤0.1%), as higher concentrations can be toxic to cells and affect experimental outcomes. Remember to include a vehicle control (medium with the same final DMSO concentration) in all experiments.

  • Sonication: If you suspect precipitation in your stock solution, brief sonication can help redissolve the compound.[7]

Q4: What are the proper storage and handling conditions for this compound?

A4: Proper storage is critical to maintaining the compound's integrity.

  • Long-Term Storage: For long-term storage, this compound should be kept at -20°C as a solid or in a DMSO stock solution.[2][8][9] Several suppliers recommend desiccated and dark conditions.[2][8]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions. Aliquot the stock into single-use vials to prevent degradation.

  • Product Recovery: Before opening a vial of solid this compound, centrifuge it briefly to ensure all the powder is at the bottom.[9]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various cancer cell lines. These values can serve as a baseline for expected outcomes.

Table 1: Anti-proliferative and Apoptotic Activity of this compound

Cell LineAssay TypeConcentration (µg/mL)Incubation TimeObserved EffectReference
A549, NCI-H1299Proliferation0 - 2524, 48 hDose- and time-dependent inhibition of proliferation.[4]
A549Apoptosis (Flow Cytometry)224 hApoptotic cells increased to 21.2 ± 0.96%.[4]
A549Apoptosis (Flow Cytometry)824 hApoptotic cells increased to 36 ± 1.04%.[4]
HL-60Proliferation4.9 (IC50)N/AInhibited cell proliferation.[3]

Table 2: Effect of this compound on Cell Cycle and Protein Expression in A549 Cells (24h treatment)

Concentration (µg/mL)TargetEffectReference
0, 2, 8Cell CycleConcentration-dependent increase in G0/G1 phase.[4]
0, 2, 8BaxIncreased expression.[4]
0, 2, 8Bcl-2Decreased expression.[4]
0, 2, 8Cyclin D1Decreased expression.[4]
0, 2, 8p-MEK1/2, p-ERK1/2Decreased expression.[4]
0, 2, 8p-IκBα, p-p65Decreased expression.[4]

Experimental Protocols

1. Cell Proliferation (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis of Signaling Proteins

  • Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Treat with this compound at the desired concentrations for the predetermined optimal time.

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-p-ERK, anti-total-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visualizations

hinesol_signaling_pathway cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway MEK MEK1/2 ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation (Cyclin D1) ERK->Proliferation promotes IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) Survival Cell Survival (Bcl-2) NFkB->Survival promotes JNK JNK Apoptosis_JNK Apoptosis (c-Jun) JNK->Apoptosis_JNK promotes Hinesol This compound Hinesol->MEK inhibits Hinesol->IkB inhibits phosphorylation Hinesol->JNK activates Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓) Hinesol->Apoptosis

Caption: Key signaling pathways modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A 1. Prepare this compound Stock Solution (in DMSO) C 3. Seed Cells & Treat with Hinesol Dilutions A->C B 2. Culture Cells (e.g., A549, HL-60) B->C D 4. Incubate (24-48 hours) C->D E 5a. Proliferation Assay (MTT) D->E F 5b. Apoptosis Assay (Flow Cytometry) D->F G 5c. Protein Analysis (Western Blot) D->G H 6. Data Analysis & Interpretation E->H F->H G->H

Caption: General experimental workflow for this compound studies.

troubleshooting_flow rect_node rect_node end_node end_node start Inconsistent Results? q1 Is this the first failure? start->q1 q2 Are stock solutions and reagents verified? q1->q2 No a1 Repeat experiment with careful technique. q1->a1 Yes q3 Is the compound soluble in medium? q2->q3 Yes a2 Prepare fresh stock. Check reagent expiry dates. q2->a2 No q4 Are cell health and passage number optimal? q3->q4 Yes a3 Optimize dilution protocol. Check final DMSO %. q3->a3 No q5 Are controls (vehicle, positive) behaving as expected? q4->q5 Yes a4 Use low passage cells. Confirm viability. q4->a4 No a5 Review entire protocol. Consider assay interference. q5->a5 No end_ok Problem Solved q5->end_ok Yes a1->end_ok a2->q1 Retry a3->q1 Retry a4->q1 Retry a5->end_ok

Caption: Logical workflow for troubleshooting experiments.

References

Technical Support Center: (-)-Hinesol Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Western blot analysis to study the effects of (-)-Hinesol.

Frequently Asked Questions (FAQs)

Q1: What are the known signaling pathways affected by this compound that can be investigated by Western blot?

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Western blot analysis can be used to investigate its effects on:

  • MEK/ERK Pathway: this compound has been observed to downregulate the phosphorylation of MEK1/2 and ERK1/2.[1][2]

  • NF-κB Pathway: The compound can decrease the phosphorylation of IκBα and the p65 subunit of NF-κB.[1][2]

  • Apoptosis Pathway: this compound can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[1]

  • Cell Cycle Regulation: It can cause cell cycle arrest at the G0/G1 phase, which is associated with a decrease in Cyclin D1 expression.

  • JNK Pathway: In some cell lines, such as human leukemia HL-60 cells, this compound has been shown to induce the activation of c-Jun N-terminal kinase (JNK).

  • Src-mediated NF-κB and Chemokine Signaling Pathway: Recent studies have also implicated this compound in the inhibition of this pathway, reducing cell apoptosis and pro-inflammatory factors.

Q2: What is a suitable vehicle control for this compound in cell culture experiments?

This compound is a sesquiterpenoid and is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro studies. Therefore, the appropriate vehicle control would be to treat a parallel set of cells with the same concentration of DMSO used to dissolve the this compound. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular stress or toxicity.

Q3: At what concentrations and for how long should I treat my cells with this compound?

The optimal concentration and treatment duration for this compound are cell-type dependent. Based on existing literature, effective concentrations for observing changes in protein expression in non-small cell lung cancer cell lines (A549 and NCI-H1299) are in the range of 2-8 µg/ml for 24 hours. For human leukemia HL-60 cells, concentrations around 22.1 µM have been shown to be effective. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.

Q4: How can I confirm that the changes in protein expression are specific to this compound's action?

To ensure the observed effects are due to this compound, consider the following controls:

  • Vehicle Control: As mentioned, always include a DMSO-treated control group.

  • Positive Controls: If available, use a known activator or inhibitor of the signaling pathway of interest as a positive control to confirm that the experimental system is responsive.

  • Rescue Experiments: If a specific target of this compound is hypothesized, overexpressing this target might rescue the phenotype, although this can be a more involved approach.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal for Target Protein Inactive primary antibody.Check the antibody's expiration date and storage conditions. Consider testing the antibody with a positive control lysate.
Insufficient protein loaded.Increase the amount of protein loaded per lane (up to 30-40 µg for whole-cell lysates).
Poor protein transfer.Verify transfer efficiency by Ponceau S staining the membrane after transfer. For small proteins (<20 kDa), consider using a 0.2 µm pore size membrane and optimizing transfer time and voltage to prevent "blow-through". For large proteins (>100 kDa), ensure sufficient transfer time and consider adding a low percentage of SDS to the transfer buffer.
Low abundance of target protein.Consider enriching the protein of interest through immunoprecipitation before Western blotting.
High Background on the Blot Insufficient blocking.Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phosphorylated proteins).
Primary antibody concentration too high.Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background.
Inadequate washing.Increase the number and duration of washes after primary and secondary antibody incubations. Ensure a detergent like Tween 20 is included in the wash buffer.
Membrane dried out.Ensure the membrane remains hydrated throughout the incubation and washing steps.
Non-specific Bands Primary or secondary antibody is not specific enough.Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a more specific primary antibody or one that has been validated for your application.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.
High protein load.Reduce the amount of protein loaded onto the gel.
Inconsistent Results Between Experiments Variation in cell treatment.Ensure consistent cell density, passage number, and treatment conditions (concentration, duration) for each experiment.
Inconsistent protein quantification.Use a reliable protein quantification method (e.g., BCA assay) and ensure accurate and consistent loading across all lanes. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
Reagent variability.Prepare fresh buffers and solutions. Avoid repeated freeze-thaw cycles of antibodies and lysates.

Quantitative Data Summary

The following table summarizes the expected qualitative changes in protein expression based on published studies of this compound. Researchers should quantify their own Western blot data (e.g., by densitometry) and present it in a similar tabular format, including fold changes or relative expression levels with statistical analysis.

Target Protein Pathway Cell Line(s) Reported Effect of this compound
p-MEK1/2MEK/ERKA549, NCI-H1299Decrease
p-ERK1/2MEK/ERKA549, NCI-H1299Decrease
p-IκBαNF-κBA549Decrease
p-p65NF-κBA549Decrease
BaxApoptosisA549Increase
Bcl-2ApoptosisA549Decrease
Cyclin D1Cell CycleA549Decrease
p-JNKJNKHL-60Increase
p-SrcSrc/NF-κBRAW 264.7Decrease

Experimental Protocols

Protocol: Western Blot Analysis of this compound Treated Cells

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary.

1. Cell Lysis and Protein Quantification

  • Culture cells to 70-80% confluency and treat with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer

  • Normalize protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load 20-30 µg of protein per lane into a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane. For proteins involved in this compound pathways, which range from ~20 kDa (Bax) to ~65 kDa (p65), a wet transfer at 100V for 60-90 minutes is generally effective.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., GAPDH or β-actin).

Visualizations

Hinesol_Signaling_Pathways cluster_MEK_ERK MEK/ERK Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway MEK MEK1/2 ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation IKK IKK IkBa IκBα IKK->IkBa NFkB p65/p50 IkBa->NFkB Nucleus_NFkB p65/p50 (in nucleus) NFkB->Nucleus_NFkB Inflammation Inflammation & Survival Genes Nucleus_NFkB->Inflammation Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis Hinesol This compound Hinesol->MEK Hinesol->IKK Hinesol->Bcl2 Hinesol->Bax

Caption: Signaling pathways modulated by this compound.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis

Caption: Experimental workflow for Western blot analysis.

References

Technical Support Center: Flow Cytometry Troubleshooting for (-)-Hinesol Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (-)-Hinesol to induce apoptosis and analyzing the results via flow cytometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound is a sesquiterpenoid compound that has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including human leukemia HL-60 cells and non-small cell lung cancer cell lines A549 and NCI-H1299.[1][2] The induction of apoptosis by this compound is associated with the activation of specific signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, and the downregulation of the MEK/ERK and NF-κB pathways.[1][3]

Q2: What is the principle of the Annexin V/Propidium Iodide (PI) assay for detecting apoptosis by flow cytometry?

A2: During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). By labeling cells with fluorescent Annexin V, we can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. Therefore, PI is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.

Q3: How do I interpret the four quadrants in an Annexin V/PI flow cytometry plot?

A3: The four quadrants represent different cell populations:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells or cells with mechanically damaged membranes.

Q4: Which cell lines have been reported to undergo apoptosis in response to this compound?

A4: Published studies have demonstrated this compound-induced apoptosis in human leukemia HL-60 cells, as well as non-small cell lung cancer cell lines A549 and NCI-H1299.[1]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Category 1: Unexpected Results in Control Groups
Problem Possible Cause Recommended Solution
High percentage of apoptotic cells in the untreated (negative) control. Cells were harvested at a high confluence, leading to spontaneous apoptosis.Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of harvesting.
Harsh cell handling (e.g., vigorous pipetting, high-speed centrifugation) damaged cell membranes.Handle cells gently. Centrifuge at a lower speed (e.g., 300-400 x g).
Extended exposure to trypsin or other dissociation enzymes.Minimize the incubation time with dissociation enzymes. Consider using a gentler alternative like AccuTase.
No or very few apoptotic cells in the positive control. The concentration of the positive control agent (e.g., staurosporine, etoposide) was too low or the incubation time was too short.Optimize the concentration and incubation time for your specific cell line to ensure robust apoptosis induction.
Reagents (e.g., Annexin V, PI) have expired or were stored improperly.Check the expiration dates of all reagents and ensure they have been stored according to the manufacturer's instructions.
Category 2: Issues with this compound Treatment
Problem Possible Cause Recommended Solution
Low percentage of apoptotic cells after this compound treatment. The concentration of this compound was too low.Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
The incubation time was not optimal.Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of the apoptotic response.
High percentage of necrotic cells (Annexin V- / PI+) after this compound treatment. The concentration of this compound was too high, leading to rapid cell death and necrosis.Use a lower concentration of this compound. High concentrations can sometimes induce necrosis instead of apoptosis.
Category 3: Flow Cytometer and Staining Issues
Problem Possible Cause Recommended Solution
High background fluorescence. Inadequate washing of cells after staining.Ensure cells are washed thoroughly with binding buffer after staining to remove excess unbound reagents.
The concentration of Annexin V-FITC or PI is too high.Titrate the staining reagents to find the optimal concentration that gives a bright positive signal with low background.
Poor separation between cell populations (smeared data). Incorrect compensation settings, leading to spectral overlap between FITC and PI channels.Use single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up proper compensation.
Cell clumps or aggregates are present in the sample.Gently pipette the cell suspension before analysis or pass it through a cell strainer to remove clumps.
Weak or no fluorescent signal. Reagents have degraded due to light exposure.Protect fluorescently labeled reagents from light during storage and incubation.
The binding buffer is missing calcium, which is essential for Annexin V binding to phosphatidylserine.Use the appropriate binding buffer provided with your apoptosis detection kit, ensuring it contains calcium.

Data Presentation: Expected Apoptosis Induction by this compound

The following tables provide representative data on the percentage of apoptotic cells in different cell lines after treatment with this compound. Please note that these are example values, and optimal concentrations and time points should be determined empirically for your specific experimental conditions.

Table 1: Apoptosis in HL-60 Cells after 24h Treatment with this compound

This compound Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95 ± 33 ± 12 ± 1
1080 ± 512 ± 38 ± 2
2560 ± 625 ± 415 ± 3
5035 ± 740 ± 525 ± 4

Table 2: Apoptosis in A549 Cells after 48h Treatment with this compound

This compound Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)96 ± 22 ± 12 ± 1
2085 ± 410 ± 25 ± 2
4065 ± 520 ± 315 ± 3
8040 ± 635 ± 425 ± 4

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound and Cell Preparation
  • Cell Culture: Culture your cells of interest (e.g., HL-60, A549) in the appropriate medium and conditions until they reach approximately 70-80% confluency.

  • Treatment: Treat the cells with various concentrations of this compound. Include an untreated control (vehicle control, e.g., DMSO). Incubate for the desired period (e.g., 24 or 48 hours).

  • Harvesting:

    • Suspension cells (e.g., HL-60): Gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells (e.g., A549): Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent (e.g., AccuTase). Combine the detached cells with the cells from the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

Protocol 2: Annexin V and Propidium Iodide Staining
  • Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

Hinesol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hinesol This compound Hinesol->CellSurface MEK_ERK MEK/ERK Pathway CellSurface->MEK_ERK NFkB NF-κB Pathway CellSurface->NFkB JNK JNK Pathway CellSurface->JNK Anti_Apoptotic Anti-Apoptotic Factors (e.g., Bcl-2) MEK_ERK->Anti_Apoptotic NFkB->Anti_Apoptotic Pro_Apoptotic Pro-Apoptotic Factors (e.g., Bax) JNK->Pro_Apoptotic Caspases Caspase Activation Pro_Apoptotic->Caspases Anti_Apoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis by inhibiting MEK/ERK and NF-κB pathways and activating the JNK pathway.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow start Start: Seed Cells treatment Treat cells with this compound (and controls) start->treatment harvest Harvest Cells (Adherent + Suspension) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Gating and Quadrant Analysis) acquire->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for analyzing this compound induced apoptosis using flow cytometry.

Troubleshooting Decision Tree

Troubleshooting_Tree start Unexpected Results? high_control_apoptosis High Apoptosis in Control? start->high_control_apoptosis Yes low_hinesol_apoptosis Low Apoptosis with Hinesol? start->low_hinesol_apoptosis No check_cell_health Check Cell Confluency & Handling Technique high_control_apoptosis->check_cell_health Yes optimize_positive_control Optimize Positive Control (Concentration & Time) high_control_apoptosis->optimize_positive_control If positive control fails poor_separation Poor Population Separation? low_hinesol_apoptosis->poor_separation No optimize_hinesol_dose Optimize Hinesol Dose & Incubation Time low_hinesol_apoptosis->optimize_hinesol_dose Yes check_compensation Check Compensation Settings (Use Single Stains) poor_separation->check_compensation Yes check_for_clumps Check for Cell Aggregates check_compensation->check_for_clumps If compensation is correct check_reagents Check Reagent Validity & Storage check_for_clumps->check_reagents If no clumps

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of (-)-Hinesol and β-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of two structurally related sesquiterpenoids, (-)-hinesol and β-eudesmol. Both compounds, often co-occurring in the essential oils of various medicinal plants, have demonstrated promising antitumor activities. This document aims to objectively compare their performance by presenting supporting experimental data, detailing methodologies for key experiments, and visualizing the signaling pathways they modulate.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and β-eudesmol against a range of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.

CompoundCancer Cell LineCancer TypeIC50 ValueReference
This compound HL-60Human Promyelocytic Leukemia4.9 µg/mL (22.1 µM)[1]
A549Non-Small Cell Lung CancerNot explicitly stated, but showed dose-dependent inhibition up to 25 µg/mL[2]
NCI-H1299Non-Small Cell Lung CancerNot explicitly stated, but showed dose-dependent inhibition up to 25 µg/mL[2]
β-Eudesmol HL-60Human Promyelocytic Leukemia10.4 µg/mL (46.8 µM)
HeLaCervical Cancer10-100 µM[3]
SGC-7901Gastric Cancer10-100 µM[3]
BEL-7402Liver Cancer10-100 µM
HuCCT-1Cholangiocarcinoma16.80 ± 4.41 µg/mL
CL-6CholangiocarcinomaCytotoxic activity observed
HepG2Liver CancerCytotoxic activity observed
K562Chronic Myelocytic LeukemiaCytotoxic activity observed
B16-F10MelanomaCytotoxic activity observed
Breast Cancer CellsBreast CancerInhibited viability at 10, 20, and 40 µM

Note: A direct comparison of potency is most accurate when compounds are tested under identical experimental conditions. In a study directly comparing the two in HL-60 cells, this compound exhibited significantly stronger growth-inhibitory and apoptosis-inducing activities than β-eudesmol.

Mechanistic Insights: Signaling Pathways

Both this compound and β-eudesmol exert their anticancer effects by modulating key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

This compound Signaling Pathways

This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting the MEK/ERK and NF-κB pathways, as well as activating the JNK pathway.

hinesol_pathway hinesol This compound mek MEK1/2 hinesol->mek inhibits jnk JNK hinesol->jnk activates ikba IκBα hinesol->ikba inhibits phosphorylation erk ERK1/2 mek->erk cyclinD1 Cyclin D1 erk->cyclinD1 apoptosis Apoptosis jnk->apoptosis nfkb NF-κB (p65) ikba->nfkb inhibits bcl2 Bcl-2 nfkb->bcl2 proliferation Cell Proliferation cyclinD1->proliferation cell_cycle_arrest G0/G1 Arrest cyclinD1->cell_cycle_arrest progression bcl2->apoptosis bax Bax bax->apoptosis

Caption: this compound signaling pathways in cancer cells.

β-Eudesmol Signaling Pathways

β-Eudesmol demonstrates a broader range of targeted pathways, including those involved in angiogenesis, cell survival, and metastasis. It has been reported to inhibit CREB, STAT1/3, NF-κB, PI3K/AKT, and MAPK signaling.

beudesmol_pathway beudesmol β-Eudesmol pi3k PI3K beudesmol->pi3k inhibits creb CREB beudesmol->creb inhibits phosphorylation stat STAT1/3 beudesmol->stat inhibits phosphorylation nfkb NF-κB beudesmol->nfkb inhibits mek MEK1 beudesmol->mek inhibits jnk JNK beudesmol->jnk activates ferroptosis Ferroptosis beudesmol->ferroptosis induces vegfr VEGFR/FGFR vegfr->creb akt AKT pi3k->akt proliferation Cell Proliferation akt->proliferation migration Cell Migration akt->migration angiogenesis Angiogenesis creb->angiogenesis stat->proliferation nfkb->proliferation apoptosis Apoptosis nfkb->apoptosis inhibits erk ERK1/2 mek->erk erk->proliferation jnk->apoptosis

Caption: β-Eudesmol signaling pathways in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer activity of compounds like this compound and β-eudesmol.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

mtt_workflow cluster_workflow MTT Assay Workflow plate_cells 1. Plate cells in a 96-well plate add_compound 2. Add varying concentrations of test compound plate_cells->add_compound incubate_cells 3. Incubate for 24-72 hours add_compound->incubate_cells add_mtt 4. Add MTT reagent (0.5 mg/mL) incubate_cells->add_mtt incubate_mtt 5. Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize 6. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance 7. Read absorbance at 570 nm solubilize->read_absorbance

Caption: Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or β-eudesmol and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to degrade RNA.

  • PI Staining: Add PI to the cell suspension.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression levels.

western_blot_workflow cluster_workflow Western Blotting Workflow lysis 1. Cell Lysis & Protein Quantification sds_page 2. SDS-PAGE lysis->sds_page transfer 3. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 4. Blocking transfer->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Detection (Chemiluminescence) secondary_ab->detection

Caption: Experimental workflow for Western blotting.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and β-eudesmol demonstrate significant anticancer potential, albeit through partially distinct and overlapping mechanisms. The available data suggests that this compound may be a more potent inducer of apoptosis in certain cancer cell lines, such as human leukemia HL-60 cells. Conversely, β-eudesmol has been shown to affect a wider array of signaling pathways, including those involved in angiogenesis and metastasis, and has been investigated in a broader range of cancer types.

The choice between these two compounds for further drug development would depend on the specific cancer type and the desired therapeutic strategy. Further head-to-head comparative studies across a wider panel of cancer cell lines are warranted to fully elucidate their relative potencies and therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the anticancer properties of these promising natural products.

References

A Comparative Analysis of (-)-Hinesol and Paclitaxel Efficacy in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer efficacy of (-)-hinesol and paclitaxel (B517696), two compounds with distinct mechanisms of action, in preclinical lung cancer models. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these agents.

Executive Summary

This compound, a natural sesquiterpenoid, and paclitaxel, a widely-used chemotherapeutic agent, both demonstrate significant anti-tumor activity in non-small cell lung cancer (NSCLC) cell lines. While paclitaxel is a well-established microtubule-stabilizing agent that induces cell cycle arrest in the G2/M phase, this compound exerts its effects by inducing apoptosis and cell cycle arrest at the G0/G1 phase through the downregulation of the MEK/ERK and NF-κB signaling pathways. This guide synthesizes available in vitro data for the A549 human lung adenocarcinoma cell line to facilitate a comparative understanding of their efficacy.

Mechanisms of Action

This compound

This compound's anti-cancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle at the G0/G1 phase.[1][2] This is achieved through the modulation of key signaling pathways. Specifically, this compound has been shown to decrease the phosphorylation of MEK1/2 and ERK1/2, components of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1][3] Additionally, it inhibits the NF-κB pathway by reducing the phosphorylation of IκBα and p65.[1] This dual inhibition leads to downstream effects, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 and cell cycle regulator cyclin D1.

hinesol_pathway cluster_cell A549 Lung Cancer Cell cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Regulation Hinesol This compound MEK MEK1/2 Hinesol->MEK inhibits Ikb IκBα Hinesol->Ikb inhibits Bax Bax Hinesol->Bax upregulates Bcl2 Bcl-2 Hinesol->Bcl2 downregulates ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Bcl2 NFkB p65 (NF-κB) Ikb->NFkB Survival Cell Survival NFkB->Survival NFkB->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound Signaling Pathway
Paclitaxel

Paclitaxel is a well-characterized antineoplastic agent that targets microtubules. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them by preventing depolymerization. This disruption of normal microtubule dynamics is essential for various cellular functions, particularly mitosis. The stabilization of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis, ultimately arresting the cell cycle in the G2/M phase and inducing apoptosis.

paclitaxel_pathway cluster_cell A549 Lung Cancer Cell cluster_microtubule Microtubule Dynamics Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Paclitaxel->Microtubules inhibits depolymerization Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycle Cell Cycle Progression (G2 to M phase) Microtubules->CellCycle MitoticArrest Mitotic Arrest (G2/M Phase) CellCycle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Paclitaxel Signaling Pathway

In Vitro Efficacy in A549 Lung Cancer Cells

The following tables summarize the quantitative data on the efficacy of this compound and paclitaxel in the A549 human lung adenocarcinoma cell line. It is important to note that the experimental conditions, such as incubation times and specific assays used, may vary between studies, warranting cautious direct comparison.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 ValueIncubation TimeReference
This compound Not explicitly reported in the provided search results. Antiproliferative activity was observed in a dose-dependent manner up to 25 µg/ml.24 and 48 hours
Paclitaxel 10.18 ± 0.27 µg/LNot specified
10 ± 0.5 µg/lNot specified
10 µg/ml24 hours
1.64 µg/mL (~1.92 µM)48 hours
0.910 µg/ml72 hours

Note: IC50 values for paclitaxel vary significantly across studies, which may be attributed to differences in experimental protocols and the specific formulation of paclitaxel used.

Induction of Apoptosis
CompoundConcentrationIncubation TimeApoptotic Cells (%)Reference
This compound 2 µg/mL24 hours21.2 ± 0.96%
8 µg/mL24 hours36.0 ± 1.04%
Paclitaxel 5 nM48 hoursSignificant increase in sub-G1 population
50 µg/ml (ND-paclitaxel)24 hours13.4% (sub-G1)
15 HALO (paclitaxel nanoparticles)Not specified50.16 ± 3.72%

Note: The methods for quantifying apoptosis and the drug formulations (e.g., nanoparticles) differ between studies.

Cell Cycle Analysis
CompoundEffect on Cell CycleCell LineReference
This compound Arrest at G0/G1 phaseA549
Paclitaxel Arrest at G2/M phaseA549

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

experimental_workflow cluster_invitro In Vitro Experiments cluster_assays Efficacy Assays cluster_mechanism Mechanism of Action Studies start A549 Cell Culture treatment Treatment with This compound or Paclitaxel start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry with PI) treatment->cell_cycle western_blot Western Blot Analysis (for protein expression) treatment->western_blot

Caption: General Experimental Workflow
Cell Culture

The A549 human lung adenocarcinoma cell line was used in the cited studies. These cells are typically cultured in RPMI-1640 or DMEM medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

To determine the effect of the compounds on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. A549 cells are seeded in 96-well plates and treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours). The MTT reagent is then added, which is converted by viable cells into a purple formazan (B1609692) product. The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Flow Cytometry)

Apoptosis is often quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. A549 cells are treated with the compounds for a defined period. After treatment, cells are harvested, washed, and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes). The stained cells are then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry)

To analyze the effect of the compounds on the cell cycle, A549 cells are treated, harvested, and fixed (e.g., with cold 70% ethanol). The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA. The DNA content of the cells is then measured by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Western Blot Analysis

To investigate the molecular mechanisms of action, Western blotting is used to detect the expression levels of specific proteins. After treatment with this compound or paclitaxel, A549 cells are lysed to extract total protein. The protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, p-ERK, etc.), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

Conclusion

Both this compound and paclitaxel demonstrate potent anti-cancer effects against the A549 non-small cell lung cancer cell line, albeit through different mechanisms of action. Paclitaxel's efficacy as a microtubule-stabilizing agent, leading to G2/M arrest, is well-documented. This compound presents an alternative mechanism by inducing G0/G1 arrest and apoptosis via the MEK/ERK and NF-κB pathways. The quantitative data, while not directly comparable due to variations in experimental design, suggest that both compounds are active in the low micromolar to nanomolar range. Further research, including head-to-head in vivo studies, is warranted to fully elucidate the comparative therapeutic potential of this compound and its potential as a novel anti-cancer agent for lung cancer.

References

Unveiling the Pro-Apoptotic Potential of (-)-Hinesol in A549 Lung Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Suzhou, China - New research highlights the pro-apoptotic effects of (-)-hinesol, a natural sesquiterpenoid, in A549 human lung adenocarcinoma cells. This guide provides a comprehensive comparison of this compound's efficacy against established chemotherapeutic agents, cisplatin (B142131) and doxorubicin, offering valuable insights for researchers, scientists, and drug development professionals in the oncology sector. The data presented herein is compiled from various independent studies to provide an objective overview.

Comparative Efficacy Against A549 Cells

The effectiveness of this compound in inducing cell death in A549 cells has been quantified and compared with cisplatin and doxorubicin. The following tables summarize the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, and the percentage of apoptotic cells at specific concentrations and time points.

Table 1: IC50 Values for this compound, Cisplatin, and Doxorubicin in A549 Cells (48-hour treatment)

CompoundIC50 ValueCitation
This compoundNot explicitly stated in reviewed sources
Cisplatin6.56 µM[1]
Doxorubicin0.6 µM[2]

Table 2: Apoptosis Induction in A549 Cells (24-hour treatment)

CompoundConcentrationApoptotic Cells (%)Citation
This compound2 µg/mL21.2 ± 0.96[3]
8 µg/mL36.0 ± 1.04[3]
Cisplatin5 µg/mL (approx. 16.7 µM)11.54[4]
10 µMApprox. 15% (Estimated from graph)[5]
20 µMApprox. 25% (Estimated from graph)[5]
40 µMApprox. 45% (Estimated from graph)[5]
Doxorubicin2.2 µM (IC50 at 48h)Data not available for 24h[6]

Delving into the Mechanism: Signaling Pathways

This compound appears to exert its pro-apoptotic effects through the modulation of key signaling pathways. Research indicates that this compound inhibits the MEK/ERK and NF-κB pathways in A549 cells. This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax.

In comparison, cisplatin is known to induce apoptosis in A549 cells by increasing reactive oxygen species (ROS) production and modulating the expression of Bcl-2 family proteins and caspases.[7] Doxorubicin also induces apoptosis in A549 cells, and its effects can be enhanced by the inhibition of survival pathways.

G cluster_hinesol This compound Pathway hinesol This compound mek_erk MEK/ERK Pathway hinesol->mek_erk inhibits nfkb NF-κB Pathway hinesol->nfkb inhibits bcl2_down Bcl-2 Expression ↓ mek_erk->bcl2_down bax_up Bax Expression ↑ mek_erk->bax_up nfkb->bcl2_down apoptosis_h Apoptosis bcl2_down->apoptosis_h bax_up->apoptosis_h

Figure 1: this compound Induced Apoptosis Pathway

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, cisplatin, or doxorubicin) and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Four hours before the end of the incubation period, 10 µl of MTT solution (10 mg/ml) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

G A Seed A549 cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate for 4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Figure 2: MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: A549 cells are treated with the desired concentrations of the test compounds for the specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

G A Treat A549 cells B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Figure 3: Annexin V/PI Staining Workflow
Western Blot Analysis

  • Protein Extraction: After treatment, A549 cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Figure 4: Western Blot Workflow

This comparative guide underscores the potential of this compound as a pro-apoptotic agent in A549 cells. While further research is warranted to establish a complete pharmacological profile, the existing data suggests that this compound and its derivatives could be promising candidates for future anti-cancer drug development.

References

Navigating the Selectivity of (-)-Hinesol: A Comparative Guide to its Biochemical Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a bioactive compound is paramount. This guide provides an objective comparison of the biochemical cross-reactivity of (-)-hinesol, a sesquiterpenoid with demonstrated therapeutic potential. By presenting quantitative data, detailed experimental protocols, and clear visualizations of its molecular interactions, this document serves as a critical resource for evaluating its suitability for further investigation.

This compound, a natural product isolated from Atractylodes lancea, has garnered significant interest for its anti-cancer and anti-ulcer properties. Its mechanism of action involves the modulation of key cellular signaling pathways and the inhibition of specific enzymes. However, a thorough assessment of its off-target effects is crucial to predict potential side effects and to fully understand its pharmacological profile. This guide delves into the cross-reactivity of this compound in various biochemical assays, offering a comparative analysis of its activity on its primary targets versus other related biomolecules.

Quantitative Analysis of this compound's Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various enzymes and cell lines, providing a clear comparison of its potency and selectivity.

TargetAssay TypeIC50 ValueReference
H+,K+-ATPaseEnzyme Inhibition Assay58 µM[1][2]
K+-dependent p-nitrophenyl phosphatase (K+-pNPPase)Enzyme Inhibition Assay160 µM[1][2]
Na+,K+-ATPaseEnzyme Inhibition AssayLower inhibition rate than H+,K+-ATPase[1]
Mg2+-ATPaseEnzyme Inhibition AssayLower inhibition rate than H+,K+-ATPase
Ca2+-ATPaseEnzyme Inhibition AssayLower inhibition rate than H+,K+-ATPase
H+-ATPaseEnzyme Inhibition AssayLower inhibition rate than H+,K+-ATPase
HL-60 (Human Leukemia) CellsCell Proliferation Assay22.1 µM
A549 (Non-small cell lung cancer) CellsCell Proliferation AssayDose-dependent inhibition
NCI-H1299 (Non-small cell lung cancer) CellsCell Proliferation AssayDose-dependent inhibition

Signaling Pathway Modulation by this compound

This compound exerts its biological effects by interacting with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known points of intervention of this compound in the MEK/ERK, NF-κB, and JNK signaling cascades.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription Hinesol This compound Hinesol->MEK Inhibition Hinesol->ERK Inhibition

MEK/ERK Signaling Pathway Inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa P NFkB_complex NF-κB (p65/p50) p65 p65 p50 p50 NFkB_nucleus NF-κB (p65/p50) NFkB_complex->NFkB_nucleus Hinesol This compound Hinesol->IKK Inhibition Hinesol->p65 Inhibition of Phosphorylation Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nucleus->Gene_Transcription

NF-κB Signaling Pathway Inhibition by this compound.

JNK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Cellular Stress ASK1 ASK1 Stress_Signal->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun P Hinesol This compound Hinesol->JNK Activation Apoptosis Apoptosis c_Jun->Apoptosis

JNK Signaling Pathway Activation by this compound.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key biochemical assays used to characterize the activity of this compound.

H+,K+-ATPase Inhibition Assay

This protocol is adapted from the methodology described in the study by Satoh et al. (2000).

1. Preparation of H+,K+-ATPase:

  • Gastric microsomal vesicles rich in H+,K+-ATPase are prepared from the stomach mucosa of a suitable animal model (e.g., rabbit or hog) through differential centrifugation.

2. Assay Mixture:

  • The standard assay mixture (1 mL) contains:

    • 40 mM Tris-HCl buffer (pH 7.4)

    • 2 mM MgCl2

    • 10 mM KCl

    • 2 mM ATP

    • Gastric microsomes (approximately 5-10 µg of protein)

    • Varying concentrations of this compound or vehicle control (DMSO).

3. Reaction Procedure:

  • The reaction is initiated by the addition of ATP.

  • The mixture is incubated at 37°C for a defined period (e.g., 20 minutes).

  • The reaction is terminated by the addition of an ice-cold solution of trichloroacetic acid.

4. Measurement of ATPase Activity:

  • The amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP is determined colorimetrically using a method such as the Fiske-Subbarow method.

  • The absorbance is measured at a specific wavelength (e.g., 660 nm).

5. Data Analysis:

  • H+,K+-ATPase activity is calculated as the difference between the total ATPase activity (in the presence of Mg2+ and K+) and the Mg2+-ATPase activity (in the absence of K+).

  • The percentage of inhibition is calculated for each concentration of this compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation.

1. Cell Culture:

  • The desired cancer cell lines (e.g., A549, NCI-H1299, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • The cells are incubated for different time points (e.g., 24, 48, 72 hours).

4. MTT Addition and Incubation:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

5. Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

6. Data Analysis:

  • The absorbance values are normalized to the control group to determine the percentage of cell viability.

  • The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Components

This protocol is used to detect changes in the expression and phosphorylation status of proteins within the MEK/ERK and NF-κB pathways.

1. Cell Lysis:

  • Cells treated with this compound are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MEK, total MEK, phospho-ERK, total ERK, phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This comparative guide provides a detailed overview of the cross-reactivity profile of this compound. The available data indicates that this compound exhibits a degree of selectivity, with its most potent inhibitory activity observed against H+,K+-ATPase. While it demonstrates inhibitory effects on other ATPases, the potency is lower. In the context of cancer cell biology, this compound modulates multiple signaling pathways, including the inhibition of pro-survival pathways (MEK/ERK and NF-κB) and the activation of a pro-apoptotic pathway (JNK).

For researchers and drug developers, this information is critical for designing future studies. The provided experimental protocols offer a foundation for independently verifying these findings and for further exploring the compound's mechanism of action. The presented signaling pathway diagrams serve as a visual aid to conceptualize the molecular interactions of this compound. A comprehensive understanding of its cross-reactivity is essential for the continued development of this compound as a potential therapeutic agent, enabling a more informed prediction of its efficacy and safety profile.

References

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of Synthetic (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of the sesquiterpenoid (-)-Hinesol, ensuring its enantiomeric purity is a critical step. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making accurate determination of enantiomeric excess (ee) essential. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents.

This publication objectively evaluates the performance of these methods, presenting supporting experimental data where available in the scientific literature. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these techniques in the reader's own laboratory.

At a Glance: Method Comparison

The selection of an appropriate analytical technique for determining the enantiomeric purity of synthetic this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for structural information. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods, offering high-resolution separation of enantiomers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral solvating agents, provides a valuable alternative that does not require chromatographic separation.[2]

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating Agents
Principle Differential partitioning of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase.Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Sample Volatility Requires volatile and thermally stable analytes. Hinesol is amenable to this technique.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Not dependent on volatility; requires soluble samples.
Derivatization May be required to improve volatility and peak shape, though often not necessary for sesquiterpenes.Generally not required for direct analysis on a chiral stationary phase.Not applicable. The chiral solvating agent is added directly to the NMR sample.
Instrumentation Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS).HPLC system with a chiral stationary phase (CSP) column and a detector (e.g., UV, MS).NMR spectrometer.
Sensitivity Generally high, especially with mass spectrometry (MS) detection.Varies with the detector; MS detectors offer high sensitivity.Generally lower than chromatographic methods.
Resolution High-efficiency capillary columns provide excellent resolution of enantiomers.A wide variety of chiral stationary phases allows for excellent resolution.Depends on the degree of chemical shift non-equivalence induced by the chiral solvating agent.
Analysis Time Typically offers faster analysis times for volatile compounds.Can range from several minutes to over an hour, depending on the method.Rapid, as no chromatographic separation is involved.

Experimental Protocols and Data

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers and is well-suited for the analysis of sesquiterpenes like Hinesol. The use of cyclodextrin-based chiral stationary phases is common for this purpose.

Illustrative Experimental Protocol (General for Sesquiterpenes):

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A chiral capillary column, for example, a cyclodextrin-based stationary phase such as β-DEX™ or γ-DEX™.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components. A typical program might start at 60°C, hold for 1 minute, then ramp at 2°C/min to 180°C.

  • Injector and Detector Temperature: Typically set at 250°C.

  • Sample Preparation: The synthetic this compound sample is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separations. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds.

Illustrative Experimental Protocol (General for Chiral Compounds):

  • Instrument: HPLC system with a UV detector or a Mass Spectrometer (MS).

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio is optimized to achieve the best separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Usually maintained at a constant temperature, for example, 25°C.

  • Detection: UV detection at a wavelength where Hinesol absorbs, or MS for higher sensitivity and structural confirmation.

  • Sample Preparation: The synthetic this compound sample is dissolved in the mobile phase or a compatible solvent.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the separated enantiomers as described for GC.

Expected Data: Similar to chiral GC, a successful chiral HPLC method will produce a chromatogram with two baseline-separated peaks for the Hinesol enantiomers. The retention times and resolution will depend on the specific column and mobile phase used.

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents

This technique offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. It relies on the principle that a chiral solvating agent (CSA) can form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate and distinguishable signals in the NMR spectrum.

Illustrative Experimental Protocol (General):

  • Instrument: A high-resolution NMR spectrometer.

  • Chiral Solvating Agent (CSA): A suitable chiral molecule that is known to interact with alcohols, such as a lanthanide shift reagent (e.g., Eu(hfc)₃) or a chiral alcohol or acid.

  • Solvent: A deuterated solvent in which both the Hinesol sample and the CSA are soluble (e.g., CDCl₃).

  • Sample Preparation: A solution of the synthetic this compound is prepared in the deuterated solvent. A molar excess of the CSA is then added directly to the NMR tube.

  • Data Acquisition: ¹H NMR spectra are acquired before and after the addition of the CSA.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Expected Data: In the presence of an effective CSA, specific proton signals of the two Hinesol enantiomers will be split into two distinct sets of peaks in the ¹H NMR spectrum. The ratio of the integrals of these peaks directly corresponds to the ratio of the enantiomers in the sample.

Workflow and Logic Diagrams

To aid in the selection and implementation of these analytical methods, the following diagrams illustrate the typical workflows.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep Dissolve Hinesol in Volatile Solvent Inject Inject Sample Prep->Inject Separate Separation on Chiral Column Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis of this compound by Chiral GC.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Hinesol in Mobile Phase Inject Inject Sample Prep->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis of this compound by Chiral HPLC.

Chiral_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep Dissolve Hinesol in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Prep->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Integrate Integrate Resolved Enantiomer Signals Acquire->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis of this compound by NMR with a Chiral Solvating Agent.

Conclusion

References

A Head-to-Head Comparison of (-)-Hinesol and Other Biologically Active Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the sesquiterpenoid (-)-Hinesol with other notable members of its class, namely β-eudesmol, α-bisabolol, and parthenolide. The focus is on their comparative anticancer and anti-inflammatory activities, supported by experimental data and detailed methodologies to assist in research and development endeavors.

Comparative Analysis of Biological Activity

This compound, a bicyclic sesquiterpenoid, has demonstrated significant potential as an anticancer and anti-inflammatory agent. Its biological activities are often compared with other sesquiterpenoids that share structural similarities or mechanisms of action. This guide focuses on a comparison with β-eudesmol, an isomer of hinesol, and the widely studied sesquiterpenoids α-bisabolol and parthenolide.

Anticancer Activity

The cytotoxic effects of these sesquiterpenoids have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. While direct comparative studies testing all four compounds in a single panel of cell lines are limited, data from various sources allow for a comparative overview. The A549 non-small cell lung cancer cell line provides a point of commonality for a more direct comparison.

Table 1: Comparative Cytotoxicity (IC50) of Sesquiterpenoids in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Non-Small Cell Lung CancerNot explicitly quantified in µM, but effective at 0-25 µg/ml[1][2][3][4]
NCI-H1299Non-Small Cell Lung CancerNot explicitly quantified in µM, but effective at 0-25 µg/ml[1][2][4]
HL-60Promyelocytic Leukemia22.1[5]
β-Eudesmol A549Non-Small Cell Lung CancerProliferation inhibited, but specific IC50 not provided[6]
HL-60Promyelocytic Leukemia46.8[5]
HepG2Hepatocellular Carcinoma24.57 µg/mL (~110 µM)[7]
HuCCT-1Cholangiocarcinoma16.80 µg/mL (~75.6 µM)[8]
α-Bisabolol A549Non-Small Cell Lung Cancer15[9][10][11][12]
Glioma CellsGlioblastoma2.5 - 5[13]
Ph-B-ALLAcute Lymphoid Leukemia14 ± 5
Parthenolide A549Non-Small Cell Lung Cancer4.3, 11.03, 15.38[14][15][16][17][18]
TE671Medulloblastoma6.5[14]
HT-29Colon Adenocarcinoma7.0[14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Studies directly comparing this compound and β-eudesmol have shown that This compound exhibits stronger growth-inhibitory and apoptosis-inducing activities in human leukemia HL-60 cells [5][19][20].

Anti-inflammatory Activity

The anti-inflammatory effects of these sesquiterpenoids are primarily attributed to their ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

  • This compound: Has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects[3][21]. It alleviates colitis by inhibiting Src-mediated NF-κB and chemokine signaling pathways[10].

  • β-Eudesmol: Demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling pathway in normal human dermal fibroblasts[22].

  • α-Bisabolol: Mitigates inflammation by inhibiting MAPK and NF-κB signaling in various models, including mast cells and in response to doxorubicin-induced toxicity[23].

  • Parthenolide: A well-documented inhibitor of the NF-κB pathway, it has been shown to directly target and inhibit the IκB kinase (IKK) complex.

Signaling Pathways and Mechanisms of Action

The biological activities of these sesquiterpenoids are underpinned by their modulation of critical cellular signaling pathways.

Anticancer Mechanisms

A primary mechanism of anticancer action for these compounds is the induction of apoptosis and inhibition of cell proliferation through the modulation of the MEK/ERK and NF-κB signaling pathways.

anticancer_mechanisms cluster_sesquiterpenoids Sesquiterpenoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Hinesol This compound MEK_ERK MEK/ERK Pathway Hinesol->MEK_ERK NFkB NF-κB Pathway Hinesol->NFkB Apoptosis Apoptosis Induction Hinesol->Apoptosis CellCycleArrest Cell Cycle Arrest Hinesol->CellCycleArrest Eudesmol β-Eudesmol Eudesmol->Apoptosis Bisabolol α-Bisabolol Bisabolol->NFkB PI3K_AKT PI3K/AKT Pathway Bisabolol->PI3K_AKT Bisabolol->Apoptosis Bisabolol->CellCycleArrest Parthenolide Parthenolide Parthenolide->MEK_ERK Parthenolide->NFkB Parthenolide->Apoptosis Parthenolide->CellCycleArrest Proliferation ↓ Proliferation MEK_ERK->Proliferation NFkB->Proliferation PI3K_AKT->Proliferation

Caption: Anticancer mechanisms of selected sesquiterpenoids.

This compound and Parthenolide have been shown to downregulate the MEK/ERK and NF-κB pathways, leading to apoptosis and cell cycle arrest[3][14]. α-Bisabolol is reported to induce apoptosis and cell cycle arrest via inhibition of the PI3K/AKT signaling pathway[10][11]. β-Eudesmol also induces apoptosis in cancer cells[7].

Anti-inflammatory Mechanisms

The inhibition of the NF-κB signaling pathway is a central mechanism for the anti-inflammatory effects of these sesquiterpenoids.

References

Confirming the Molecular Targets of (-)-Hinesol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known molecular targets of the natural product (-)-Hinesol with established alternative inhibitors. Experimental data is presented to objectively evaluate its performance and aid in the confirmation of its molecular interactions.

Introduction

This compound, a sesquiterpenoid isolated from Atractylodes lancea, has demonstrated notable anti-cancer and anti-inflammatory properties. Its mechanism of action has been linked to the induction of apoptosis and cell cycle arrest, implicating several key signaling pathways. This guide aims to consolidate the current understanding of this compound's molecular targets, presenting direct inhibitory data where available and comparing its cellular effects with those of well-characterized inhibitors of related pathways.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of this compound against its confirmed direct target, H+,K+-ATPase, and compares its cellular effects on key signaling pathways with those of established direct inhibitors.

Table 1: Direct Inhibition of H+,K+-ATPase by this compound and Alternative Inhibitors

CompoundTargetIC50Assay Type
This compound H+,K+-ATPase 58 µM [1]Enzymatic Assay
OmeprazoleH+,K+-ATPase4 µMEnzymatic Assay
LansoprazoleH+,K+-ATPase5 µMEnzymatic Assay
PantoprazoleH+,K+-ATPase11 µMEnzymatic Assay
RabeprazoleH+,K+-ATPase2 µMEnzymatic Assay

Note: While this compound has been shown to decrease the phosphorylation of key proteins in the MEK/ERK, NF-κB, and JNK pathways in cellular assays, there is currently no published evidence of its direct inhibitory activity on the core kinases of these pathways in in vitro enzymatic assays.[2][3][4] A molecular docking study has suggested a potential interaction with Src, but this has not been experimentally validated with a direct binding or inhibition assay.[5] Therefore, the following tables compare the cellular effects of this compound with the direct enzymatic inhibition of alternative compounds.

Table 2: Comparison of this compound's Cellular Effects with Direct MEK/ERK Pathway Inhibitors

CompoundPrimary Target(s)IC50 (Enzymatic)Cellular Effect of this compound
This compound Downregulates MEK/ERK pathway N/A Decreased phosphorylation of MEK1/2 and ERK1/2 [2][6]
U0126MEK1/2MEK1: 72 nM, MEK2: 58 nMDirect inhibitor
PD98059MEK12-7 µMDirect inhibitor
TrametinibMEK1/2~0.9 nMDirect inhibitor
Selumetinib (AZD6244)MEK1/214 nMDirect inhibitor

Table 3: Comparison of this compound's Cellular Effects with Direct NF-κB Pathway Inhibitors

CompoundPrimary Target(s)IC50 (Enzymatic)Cellular Effect of this compound
This compound Downregulates NF-κB pathway N/A Decreased phosphorylation of IκBα and p65 [2][6]
BAY 11-7082IKKβ (irreversible)~10 µM (cellular)Direct inhibitor
TPCA-1IKKβ17.9 nMDirect inhibitor
SC-514IKKβ3-12 µMDirect inhibitor

Table 4: Comparison of this compound's Cellular Effects with Direct JNK Pathway Modulators

CompoundPrimary Target(s)IC50 (Enzymatic)Cellular Effect of this compound
This compound Activates JNK pathway N/A Increased phosphorylation of JNK [3][7]
SP600125JNK1/2/3JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nMDirect inhibitor
AS601245JNK1/2/3JNK1: 190 nM, JNK2: 230 nM, JNK3: 6.9 µMDirect inhibitor
Anisomycin-N/APathway activator

Table 5: Comparison of this compound's Postulated Interaction with Direct Src Kinase Inhibitors

CompoundPrimary Target(s)IC50 (Enzymatic)Interaction of this compound
This compound Src (putative) N/A Suggested by molecular docking; inhibits Src-mediated signaling [5]
DasatinibSrc, Bcr-AblSrc: 0.55 nMDirect inhibitor
Saracatinib (AZD0530)Src family kinasesSrc: 2.7 nMDirect inhibitor
BosutinibSrc, AblSrc: 1.2 nMDirect inhibitor
PP2Src family kinasesLck: 4 nM, Fyn: 5 nMDirect inhibitor

Experimental Protocols

1. H+,K+-ATPase Inhibition Assay

This assay determines the inhibitory effect of a compound on the proton pump H+,K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

  • Enzyme Preparation: H+,K+-ATPase-rich microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., rabbit, hog) by differential centrifugation and sucrose (B13894) gradient separation.

  • Reaction Mixture: The assay is typically conducted in a buffer at pH 7.4 containing MgCl2, KCl, and the enzyme preparation.

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).

    • The amount of liberated inorganic phosphate is quantified colorimetrically using a reagent such as ammonium (B1175870) molybdate (B1676688) and a reducing agent (e.g., malachite green).

    • The absorbance is measured at a specific wavelength (e.g., 660 nm).

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the direct inhibitory effect of a compound on a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., MEK1, IKKβ, JNK1, Src).

    • Specific peptide or protein substrate for the kinase.

    • Kinase assay buffer (typically containing HEPES, MgCl2, DTT).

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or for use in ADP-Glo assays).

    • Test compound dilutions.

  • Procedure:

    • The purified kinase, substrate, and various concentrations of the test compound are combined in the kinase assay buffer in a microplate well.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time.

    • The reaction is terminated.

    • The amount of phosphorylated substrate is quantified. This can be done by:

      • Radiometric Assay: Separating the phosphorylated substrate from the unreacted [γ-³²P]ATP using phosphocellulose paper and measuring radioactivity with a scintillation counter.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

      • Fluorescence-based Assay: Using a modified substrate that becomes fluorescent upon phosphorylation or an antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Kinase activity is calculated as a percentage of the vehicle control, and IC50 values are determined from dose-response curves.

3. Cellular Western Blot Analysis for Pathway Modulation

This method is used to assess the effect of a compound on the phosphorylation state of key proteins within a signaling pathway in whole cells.

  • Cell Culture and Treatment:

    • Cells are cultured to a suitable confluency.

    • Cells are treated with various concentrations of the test compound (e.g., this compound) for a specific duration.

    • In some cases, the pathway is stimulated with an agonist (e.g., TNF-α for the NF-κB pathway) during the treatment period.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting:

    • Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) and the total form of the target protein.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the compound on protein phosphorylation.

Mandatory Visualization

Signaling_Pathways cluster_MEK_ERK MEK/ERK Pathway cluster_NFkB NF-κB Pathway cluster_JNK JNK Pathway cluster_Src Src Pathway cluster_ATPase Gastric Acid Secretion Hinesol This compound MEK MEK1/2 Hinesol->MEK downregulates (indirect) IKK IKK Complex Hinesol->IKK downregulates (indirect) JNK JNK Hinesol->JNK activates (indirect) Src Src Hinesol->Src interacts? (in silico) ATPase H+,K+-ATPase Hinesol->ATPase inhibits (direct) MEK_ERK_Inhibitors MEK/ERK Inhibitors (e.g., U0126, Trametinib) MEK_ERK_Inhibitors->MEK NFkB_Inhibitors IKK Inhibitors (e.g., BAY 11-7082, TPCA-1) NFkB_Inhibitors->IKK JNK_Inhibitors JNK Inhibitors (e.g., SP600125) JNK_Inhibitors->JNK Src_Inhibitors Src Inhibitors (e.g., Dasatinib) Src_Inhibitors->Src PPIs Proton Pump Inhibitors (e.g., Omeprazole) PPIs->ATPase GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors_MEK Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors_MEK Proliferation Cell Proliferation TranscriptionFactors_MEK->Proliferation TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammation, Survival NFkB_nucleus->Inflammation Stress Cellular Stress MKK MKK4/7 Stress->MKK MKK->JNK cJun c-Jun JNK->cJun Apoptosis_JNK Apoptosis cJun->Apoptosis_JNK FAK FAK Src->FAK Migration Cell Migration, Adhesion FAK->Migration H_ion H+ Secretion ATPase->H_ion

Caption: this compound's effects on key signaling pathways.

Experimental_Workflow cluster_direct Direct Target Identification cluster_cellular Cellular Pathway Analysis start_direct Purified Target (e.g., H+,K+-ATPase, Kinase) assay In Vitro Enzymatic Assay (e.g., ATPase or Kinase Assay) start_direct->assay add_hinesol Add this compound & Substrates (ATP) assay->add_hinesol measure Measure Product Formation (e.g., Pi, ADP, Phospho-substrate) add_hinesol->measure ic50 Calculate IC50 measure->ic50 analyze Analyze Changes in Protein Phosphorylation start_cellular Culture Cancer Cell Lines (e.g., A549, HL-60) treat Treat cells with this compound start_cellular->treat lyse Lyse Cells & Extract Proteins treat->lyse western Western Blot lyse->western probe Probe with Phospho-specific & Total Protein Antibodies western->probe probe->analyze

Caption: Workflow for identifying molecular targets.

Logical_Relationship cluster_effects Observed Biological Effects cluster_mechanisms Molecular Mechanisms cluster_pathways Hinesol This compound PathwayModulation Modulation of Signaling Pathways Hinesol->PathwayModulation DirectInhibition Direct Enzyme Inhibition Hinesol->DirectInhibition Apoptosis Induces Apoptosis CellCycleArrest Induces G0/G1 Cell Cycle Arrest CellCycleArrest->Apoptosis AntiInflammatory Anti-inflammatory Effects MEK_ERK MEK/ERK Pathway (Downregulation) PathwayModulation->MEK_ERK NFkB NF-κB Pathway (Downregulation) PathwayModulation->NFkB JNK JNK Pathway (Activation) PathwayModulation->JNK ATPase H+,K+-ATPase DirectInhibition->ATPase MEK_ERK->CellCycleArrest NFkB->AntiInflammatory JNK->Apoptosis

Caption: Relationship between this compound and its effects.

Conclusion

The available evidence confirms that H+,K+-ATPase is a direct molecular target of this compound , with a measured IC50 of 58 µM.[1] This inhibitory action likely contributes to its observed anti-gastric ulcer effects.

Regarding its anti-cancer and anti-inflammatory properties, this compound clearly modulates key signaling pathways, including the downregulation of MEK/ERK and NF-κB signaling, and the activation of the JNK pathway .[2][3][6] However, the lack of in vitro enzymatic inhibition data suggests that these effects may be indirect, resulting from the modulation of upstream regulators or other cellular processes that influence these pathways. The potential direct interaction with Src kinase, suggested by a molecular docking study, requires experimental validation through direct binding or enzymatic assays to be confirmed.

For researchers and drug development professionals, this guide highlights that while this compound is a promising bioactive compound, further studies are needed to elucidate the complete picture of its direct molecular interactions. Future research employing techniques such as affinity chromatography, cellular thermal shift assays (CETSA), or proteome-wide chemical proteomics could uncover additional direct targets and provide a more detailed understanding of its mechanism of action. This will be crucial for the further development and therapeutic application of this compound and its derivatives.

References

(-)-Hinesol: A Comparative Analysis of its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Hinesol, a naturally occurring sesquiterpenoid, has demonstrated notable anticancer properties in preclinical studies. This guide provides a comprehensive comparison of this compound's therapeutic effects with established chemotherapy agents, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and facilitate further investigation.

Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC)

This compound has shown significant antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H1299.[1][2][3] To contextualize its potency, the following table compares the half-maximal inhibitory concentration (IC50) of this compound with the standard chemotherapy drugs, cisplatin (B142131) and etoposide, in these cell lines.

CompoundCell LineIC50 (µM)Incubation TimeCitation
This compound A549Not explicitly defined in µM, dose-dependent inhibition observed at 0-25 µg/mL24, 48 hours[1]
NCI-H1299Not explicitly defined in µM, dose-dependent inhibition observed at 0-25 µg/mL24, 48 hours[1]
Cisplatin A5499 ± 1.672 hours
NCI-H129927 ± 472 hours
A5493.069 µg/mL (~10.2 µM)72 hours
NCI-H12997.140 µg/mL (~23.8 µM)72 hours
Etoposide A5493.4972 hours
NCI-H1299Data not available

Apoptosis Induction: this compound vs. β-eudesmol

In human leukemia HL-60 cells, this compound was found to be a more potent inducer of apoptosis compared to β-eudesmol, another sesquiterpenoid isolated from the same plant source.

CompoundCell LineApoptotic ActivityCitation
This compound HL-60Stronger growth-inhibitory and apoptosis-inducing activities
β-eudesmol HL-60Weaker growth-inhibitory and apoptosis-inducing activities

Mechanistic Insights: Effects on Cell Cycle and Apoptotic Proteins

This compound exerts its anticancer effects by inducing cell cycle arrest and modulating the expression of key proteins involved in apoptosis.

Cell Cycle Analysis in A549 Cells

Treatment of A549 cells with this compound leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase and a decrease in the G2/M phase.

TreatmentConcentration (µg/mL)% of Cells in G0/G1 Phase% of Cells in G2/M PhaseCitation
Control0BaselineBaseline
This compound2IncreasedDecreased
This compound8Further IncreasedFurther Decreased
Modulation of Apoptotic Proteins in A549 Cells

This compound treatment upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

TreatmentConcentration (µg/mL)Bax ExpressionBcl-2 ExpressionCitation
Control0BaselineBaseline
This compound2IncreasedDecreased
This compound8Further IncreasedFurther Decreased

Signaling Pathways Modulated by this compound

This compound has been shown to downregulate the MEK/ERK and NF-κB signaling pathways and activate the JNK pathway, all of which are critical in cancer cell proliferation and survival.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation_Survival Cell Proliferation & Survival ERK1_2->Proliferation_Survival Hinesol This compound Hinesol->MEK1_2

Figure 1: this compound inhibits the MEK/ERK signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa p NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_nucleus NF-κB NFkB->NFkB_nucleus Hinesol This compound Hinesol->IKK Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) NFkB_nucleus->Gene_Transcription JNK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hinesol This compound JNK JNK Hinesol->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis MTT_Workflow Seed_Cells 1. Seed A549 or NCI-H1299 cells in 96-well plates Treat_Cells 2. Treat with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 24 or 48 hours Treat_Cells->Incubate Add_MTT 4. Add MTT solution to each well Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours (formation of formazan) Add_MTT->Incubate_MTT Add_Solvent 6. Add solubilization solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance Western_Blot_Workflow Cell_Lysis 1. Lyse treated cells to extract proteins Quantification 2. Quantify protein concentration (BCA assay) Cell_Lysis->Quantification Electrophoresis 3. Separate proteins by SDS-PAGE Quantification->Electrophoresis Transfer 4. Transfer proteins to a PVDF membrane Electrophoresis->Transfer Blocking 5. Block membrane with 5% non-fat milk Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies (e.g., anti-Bax) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 8. Detect protein bands using chemiluminescence Secondary_Ab->Detection

References

Safety Operating Guide

Navigating the Disposal of (-)-Hinesol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive operational plan for the proper disposal of (-)-Hinesol, ensuring that this process is handled with the utmost care and adherence to safety protocols. While specific data on the ecotoxicity and degradation of this compound are not extensively documented in publicly available literature, its classification as a sesquiterpenoid alcohol warrants a cautious approach to its disposal.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available from the supplier. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.

Step-by-Step Disposal Protocol

The disposal of this compound waste should follow a systematic process of identification, segregation, containerization, and labeling, in accordance with institutional and local hazardous waste regulations.

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes unused or expired pure this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Specifically, do not mix it with strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.

    • Given that this compound is soluble in DMSO and other organic solvents, it is likely to be classified as a non-halogenated solvent waste.[1][2]

  • Containerization :

    • Use a dedicated, compatible, and properly sealed waste container for this compound waste.[3][4][5] The original container, if empty and clean, can be used, but the original label must be completely defaced.[3]

    • For liquid waste, use a labeled, screw-cap container. For solid waste, such as contaminated labware, use a clearly marked, puncture-resistant container.

    • Ensure waste containers are kept closed except when adding waste to prevent the release of vapors.[3][5]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[3][4]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date the waste was first added to the container and the laboratory or research group responsible.

  • Storage :

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should have secondary containment to prevent spills.

  • Disposal :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[2]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically pertaining to the disposal parameters of this compound. However, its chemical properties are summarized below for reference in handling and waste classification.

PropertyValueSource
Molecular FormulaC15H26O[1][6]
Molecular Weight222.37 g/mol [1][6]
SolubilitySoluble in DMSO[1]
FlammabilityData not available, but hydrocarbon structure suggests potential flammability.[1]
ToxicitySpecific toxicity information is limited.[1]
Hazardous Waste Classification

While a specific EPA hazardous waste code for this compound is not listed, it would likely be classified based on its characteristics.[7] If dissolved in a flammable solvent, the waste mixture may be classified as ignitable (D001).[7][8] If it were to be found to exhibit other hazardous characteristics such as toxicity, it would be assigned the appropriate waste code. As a spent non-halogenated solvent, if mixed with other solvents, it could fall under the F003 or F005 waste codes.[8][9] Consultation with your institution's EHS department is essential for accurate waste classification.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Hinesol_Disposal_Workflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Storage and Collection cluster_2 Phase 3: Final Disposal A Waste Generation (Pure this compound, Contaminated Labware, Solutions) B Segregate this compound Waste A->B C Select Compatible Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Dates) C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Waste Pickup (Contact EHS Office) E->F G Licensed Hazardous Waste Contractor F->G H Proper Disposal (e.g., Incineration) G->H

Workflow for the safe and compliant disposal of this compound waste.

By adhering to these procedures, laboratory professionals can manage this compound waste safely and responsibly, fostering a culture of safety and environmental stewardship.

References

Navigating the Safe Handling and Disposal of (-)-Hinesol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for (-)-Hinesol, a sesquiterpenoid under investigation for its potential therapeutic properties, including as an anticancer agent.[1][2][3] Adherence to these operational and disposal plans is critical for ensuring a safe laboratory environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₁₅H₂₆O[4][5][6]
Molecular Weight 222.37 g/mol [4][5]
Appearance Solid
Melting Point 56-58 °C[7]
Boiling Point 311-312 °C (estimated at 760 mm Hg)[7]
Flash Point 114.6 °C (estimated)[7]
Solubility Soluble in alcohol and DMSO.[7][8] Insoluble in water.[7]
Storage Temperature -20°C[4]

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it is prudent to handle it with care, as similar sesquiterpenoids can exhibit varying degrees of toxicity.[8] The compound's hydrocarbon structure suggests some level of flammability.[8]

Based on general best practices for handling solid organic compounds and available information, the following personal protective equipment is recommended:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[9][10] Disposable gloves should be removed and replaced immediately after any contact with the chemical.[10]

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[10][11]

  • Respiratory Protection: While not typically required for handling small quantities of non-volatile solids in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.

  • Preparation:

    • Before handling, ensure that all necessary PPE is readily available and in good condition.

    • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosolization.

    • Ensure that an eyewash station and safety shower are accessible.

  • Handling:

    • Avoid direct contact with the skin and eyes.

    • Minimize the creation of dust when handling the solid compound.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

    • Keep containers of this compound tightly closed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[4]

    • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams.

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a labeled hazardous waste container for non-halogenated organic solvents.[12]

    • Never dispose of this compound solutions down the drain.[13][14] Terpenes can be toxic to aquatic life.[15]

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinseate as hazardous liquid waste.

    • Once cleaned, the container can be disposed of according to institutional guidelines for non-hazardous waste.

  • Waste Pickup:

    • Follow your institution's procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Conduct Risk Assessment B Gather Required PPE A->B C Prepare Well-Ventilated Workspace B->C D Wear Appropriate PPE C->D Proceed to Handling E Handle in Fume Hood D->E F Minimize Dust/Aerosol Generation E->F G Keep Container Closed F->G H Store at -20°C G->H After Use J Segregate Solid & Liquid Waste G->J Generate Waste I Ensure Container is Tightly Sealed H->I K Label Waste Containers Clearly J->K L Arrange for Hazardous Waste Pickup K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.